Product packaging for 2-(Furan-2-yl)azepane(Cat. No.:CAS No. 383129-07-5)

2-(Furan-2-yl)azepane

Cat. No.: B1335448
CAS No.: 383129-07-5
M. Wt: 165.23 g/mol
InChI Key: KEXPGFWECJUYDV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)azepane is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1335448 2-(Furan-2-yl)azepane CAS No. 383129-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPGFWECJUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405805
Record name 2-(furan-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-07-5
Record name 2-(furan-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)azepane is a heterocyclic compound incorporating a furan ring linked to a seven-membered azepane ring. Both furan and azepane moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The furan ring, an aromatic heterocycle, can participate in various interactions with biological targets, while the azepane ring provides a flexible, three-dimensional structure that can be crucial for receptor binding.[2][3] This combination of a planar aromatic system and a flexible saturated ring makes this compound an interesting candidate for drug discovery and development. This guide provides a summary of its core chemical properties, a plausible synthetic route, and predicted spectroscopic data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. These values are primarily predicted data obtained from chemical databases and provide a useful starting point for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NOPredicted
Molecular Weight 165.23 g/mol Predicted
CAS Number 383129-07-5-
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point 249.8 °C at 760 mmHgPredicted
Density 0.988 g/cm³Predicted
Flash Point 104.9 °CPredicted
XLogP3 2.8Predicted
Refractive Index 1.483Predicted

Synthesis and Experimental Protocols

While a specific, experimentally validated synthesis for this compound is not documented in readily accessible literature, a plausible and efficient synthetic route is the reductive amination of furfural with azepane. This method is widely used for the formation of C-N bonds.[4][5][6][7]

Proposed Synthetic Pathway: Reductive Amination

The proposed two-step synthesis involves the condensation of furfural with azepane to form an iminium intermediate, followed by in-situ reduction to yield the final product.

Synthetic Pathway Furfural Furfural Imine Iminium Intermediate Furfural->Imine + Azepane (Condensation) Azepane Azepane Azepane->Imine Product This compound Imine->Product + Reducing Agent (Reduction) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

Materials:

  • Furfural

  • Azepane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of furfural (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add azepane (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the properties of its constituent furan and azepane rings.

  • Furan Ring: The furan moiety is an electron-rich aromatic system susceptible to electrophilic substitution, typically at the 5-position.[8] It can also undergo Diels-Alder reactions, acting as a diene. The furan ring is generally stable under neutral and basic conditions but can be sensitive to strong acids, which may lead to ring-opening.[9]

  • Azepane Ring: The azepane ring contains a secondary amine, which is basic and nucleophilic. It can be acylated, alkylated, or participate in other standard amine reactions. The saturated seven-membered ring is conformationally flexible. The azepane ring is generally stable under a wide range of conditions but can be oxidized.

Overall, the compound is expected to be stable under standard laboratory conditions (room temperature, protected from strong light and air). Long-term storage should be in a cool, dark place under an inert atmosphere.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This information is crucial for the characterization and identification of the compound.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35dd1HH5' (Furan)
~ 6.30dd1HH4' (Furan)
~ 6.20d1HH3' (Furan)
~ 4.0 - 4.2m1HH2 (Azepane)
~ 2.8 - 3.2m2HH7 (Azepane)
~ 1.5 - 2.0m9HH3, H4, H5, H6 (Azepane), NH

Note: The signals for the azepane protons will likely be broad and complex due to conformational flexibility and potential proton exchange of the N-H group.[10][11]

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155 - 158C2' (Furan)
~ 141 - 143C5' (Furan)
~ 110 - 112C4' (Furan)
~ 105 - 107C3' (Furan)
~ 60 - 65C2 (Azepane)
~ 45 - 50C7 (Azepane)
~ 25 - 35C3, C4, C5, C6 (Azepane)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch (Secondary Amine)
2850 - 2960StrongC-H Stretch (Aliphatic)
~ 1580, 1500, 1460MediumC=C Stretch (Furan Ring)
~ 1150StrongC-O-C Stretch (Furan Ring)
~ 1100MediumC-N Stretch (Aliphatic Amine)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
165Moderate[M]⁺ (Molecular Ion)
164Low[M-H]⁺
95High[Furan-CH=NH-CH₂]⁺
81High[Furan-CH₂]⁺
68Moderate[Furan]⁺

Note: The fragmentation pattern will likely be dominated by cleavage at the C2-C2' bond and fragmentation of the azepane ring.[12]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in many biologically active compounds. Furan derivatives are known to possess a wide range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[13][14] Similarly, the azepane scaffold is a key component of numerous approved drugs and is explored in the development of new therapeutic agents.[2][15]

Given the prevalence of furan and azepane derivatives in drug discovery, it is plausible that this compound could interact with various biological targets. For instance, it could be investigated as a modulator of G-protein coupled receptors (GPCRs) or ion channels, where the combination of an aromatic recognition element and a flexible aliphatic portion can be advantageous for binding.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as an antagonist for a GPCR.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Compound This compound (Antagonist) Compound->GPCR Blocks SecondMessenger Second Messenger Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

This compound is a compound of interest due to the presence of two pharmacologically relevant scaffolds. While experimental data is currently scarce, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectroscopic data based on established chemical principles. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related molecules. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-(Furan-2-yl)azepane. The conjunction of the furan and azepane moieties suggests potential applications in medicinal chemistry and drug discovery, warranting a detailed examination of its structural and synthetic aspects. Due to the limited availability of experimental data, this guide leverages predictive methodologies to forecast the spectral properties of the molecule, offering a valuable resource for its identification and characterization. Furthermore, a detailed synthetic protocol is proposed based on modern cross-coupling techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide a foundational dataset for the empirical analysis of this compound.

Table 1: Predicted ¹H NMR Data
Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
H-5'7.35dd
H-3'6.32dd
H-4'6.21dd
H-23.95t
H-7 (eq)3.10m
H-7 (ax)2.75m
H-3 - H-61.50 - 1.90m
NH1.80br s

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Atom Predicted Chemical Shift (ppm)
C-2'158.0
C-5'141.5
C-3'110.0
C-4'105.0
C-262.0
C-748.0
C-338.0
C-530.0
C-428.0
C-626.0

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data
Adduct Predicted m/z
[M+H]⁺166.1226
[M+Na]⁺188.1045
[M-H]⁻164.1081

Data sourced from computational predictions.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3250Medium, BroadN-H Stretch (Secondary Amine)
3115 - 3110WeakC-H Stretch (Furan Ring)
2930 - 2850StrongC-H Stretch (Aliphatic)
1590 - 1500MediumC=C Stretch (Furan Ring)
1470 - 1440MediumC-H Bend (Aliphatic)
1350 - 1250MediumC-N Stretch
1015StrongC-O-C Stretch (Furan Ring)

Synthetic Protocol

A plausible synthetic route for this compound involves the direct C-H arylation of an N-protected azepane derivative. The following protocol is adapted from established methods for the synthesis of 2-substituted cyclic amines.

Proposed Synthetic Pathway

Synthetic_Pathway_of_this compound Azepane Azepane N_Boc_Azepane N-Boc-azepane Azepane->N_Boc_Azepane Et₃N, DCM Boc2O Boc₂O Furan Furan Product This compound N_Boc_Azepane->Product 1. [Ru(p-cymene)Cl₂]₂, AgSbF₆ 2. Furan 3. TFA, DCM Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS IR Infrared Spectroscopy (ATR) Sample->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

References

Biological Activity of 2-(Furan-2-yl)azepane: A Technical Overview of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific biological activity data for the compound 2-(Furan-2-yl)azepane . This document, therefore, serves as a technical guide to the potential biological activities of this molecule by examining the well-documented pharmacological profiles of its constituent chemical moieties: the furan ring and the azepane ring . The experimental protocols and signaling pathways described herein are based on established methodologies for analogous compounds and are intended to guide future research into this novel chemical entity.

Introduction: A Hybrid Scaffold of Pharmacological Interest

The molecule this compound incorporates two key pharmacophores that are prevalent in a wide range of biologically active compounds. The strategic combination of the aromatic, electron-rich furan ring with the flexible, saturated azepane ring system presents a unique structural framework that is ripe for exploration in drug discovery.

  • The Furan Moiety: The furan nucleus is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[1][2] Its ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, while offering different electronic and solubility properties, makes it a versatile component in drug design.[1] Furan derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

  • The Azepane Moiety: Azepane is a seven-membered nitrogen-containing heterocycle. Its non-planar, flexible conformation allows it to interact with a diverse range of biological targets. The azepane scaffold is found in several FDA-approved drugs and is a subject of ongoing research in various therapeutic areas.[5] Compounds containing the azepane ring have demonstrated activities as anticancer, anti-Alzheimer's, and antimicrobial agents.[6]

Anticipated Biological Activities and Therapeutic Potential

Based on the known pharmacology of its constituent parts, this compound could plausibly be investigated for several therapeutic applications. The conjugation of the furan ring, often associated with cytotoxicity and enzyme inhibition, with the azepane ring, known for its interactions with receptors and enzymes, suggests several promising avenues for research.

Potential Therapeutic Areas:

  • Oncology: Many furan derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[7][8] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the modulation of key signaling pathways.[7] The azepane moiety is also present in compounds with demonstrated anticancer properties.[6]

  • Infectious Diseases: The furan ring is a critical component of several antimicrobial agents.[9] For example, nitrofurantoin is a well-known antibiotic used for urinary tract infections.[1]

  • Neuropharmacology: Both furan and azepane derivatives have been explored for their effects on the central nervous system. This includes potential treatments for neurodegenerative disorders like Alzheimer's disease, where inhibition of enzymes such as acetylcholinesterase and BACE1 is a key therapeutic strategy.[4][6]

Quantitative Data on Structurally Related Compounds

While no specific quantitative data exists for this compound, the following table presents a summary of the biological activity of various furan and azepane derivatives to provide context for the potential potency of this class of compounds.

Compound ClassBiological Target / AssayCell Line / EnzymeActivity Metric (IC₅₀)
Furan DerivativeCytotoxicityMCF-7 (Breast Cancer)2.96 µM[7]
Furan DerivativeCytotoxicityHeLa (Cervical Cancer)0.08 µM[8]
Furo[2,3-d]pyrimidineVEGFR-2 Kinase Inhibition-42.45 nM[2]
2-ArylbenzofuranAcetylcholinesterase Inhibition-0.086 µM[4]
Azepane DerivativeAcetylcholinesterase Inhibition-3.65 nM[6]

Key Experimental Protocols

To initiate the biological evaluation of this compound, a primary screening for cytotoxic activity is recommended. The following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing cell viability in vitro.

MTT Assay for In Vitro Cytotoxicity

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

  • Selected human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound (test compound)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Plating: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. A series of dilutions are then prepared in the cell culture medium. The medium from the cell plates is aspirated, and the various concentrations of the compound are added. Control wells containing medium with DMSO (vehicle control) and a known cytotoxic agent (positive control) are also included.[6]

  • Incubation: The treated plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, during which the formazan crystals are formed by viable cells.[7]

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the purple formazan crystals.[7]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the resulting dose-response curve.

Visual Diagrams

Experimental Workflow: Cytotoxicity Screening

experimental_workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis A Cell Culture B Plate Cells (96-well) A->B C Add Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add DMSO F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism of action for an anticancer agent, where it inhibits a critical cell survival pathway. This represents a plausible target for a molecule like this compound, given the known activities of furan derivatives.

signaling_pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Proliferation & Survival Akt->CellSurvival Compound This compound Compound->PI3K Hypothetical Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

Unlocking New Therapeutic Potential: A Technical Guide to the Synthesis and Applications of 2-(Furan-2-yl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(furan-2-yl)azepane derivatives, a novel class of compounds with significant therapeutic promise. This document is intended for researchers, scientists, and drug development professionals interested in exploring new chemical scaffolds for the treatment of a range of diseases.

The this compound core structure combines the furan moiety, a five-membered aromatic heterocycle prevalent in many biologically active molecules, with the seven-membered saturated azepane ring. This unique combination offers a three-dimensional architecture that is ripe for exploration in medicinal chemistry. While direct literature on this specific scaffold is limited, this guide outlines potential synthetic pathways and explores promising therapeutic applications based on the well-established biological activities of both furan and azepane derivatives.

Proposed Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. Below are two proposed synthetic routes:

1. Reductive Amination of Furfural with a Linear Amino Alcohol: This strategy involves the condensation of furfural with a suitable 6-amino-1-hexanol derivative to form an imine, which is subsequently reduced. Intramolecular cyclization followed by reduction of the resulting lactam would yield the desired this compound scaffold.

G Furfural Furfural Imine Imine Intermediate Furfural->Imine Condensation Aminoalcohol 6-Amino-1-hexanol Derivative Aminoalcohol->Imine CyclizationPrecursor N-(6-hydroxyhexyl)furan-2-yl)methanamine Imine->CyclizationPrecursor Reduction (e.g., NaBH4) Lactam Azepan-2-one Derivative CyclizationPrecursor->Lactam Intramolecular Cyclization Target This compound Derivative Lactam->Target Reduction (e.g., LiAlH4)

Caption: Proposed Reductive Amination Pathway.

2. N-Alkylation and Subsequent Functionalization: An alternative approach involves the N-alkylation of a pre-formed this compound with various functional groups. The core scaffold could potentially be synthesized via methods such as the photochemical dearomative ring expansion of a suitable nitroarene precursor, a strategy that has been successfully employed for the synthesis of other complex azepanes.[1]

G CoreScaffold This compound Derivative N-Substituted This compound CoreScaffold->Derivative N-Alkylation AlkylatingAgent R-X (Alkyl Halide, etc.) AlkylatingAgent->Derivative

Caption: N-Functionalization of the Core Scaffold.

Potential Therapeutic Applications

The structural motifs present in this compound derivatives suggest a broad range of potential pharmacological activities.

Central Nervous System (CNS) Disorders: Furan-containing compounds have demonstrated a variety of CNS activities.[2] Coupled with the prevalence of the azepane scaffold in CNS-active drugs, derivatives of this compound warrant investigation as potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

Antimicrobial and Antiviral Agents: The furan ring is a key component of several antimicrobial and antiviral drugs.[3][4] By modifying the substituents on the furan and azepane rings, it may be possible to develop novel anti-infective agents with improved efficacy and resistance profiles.

Oncology: Both furan and azepane moieties are found in compounds with demonstrated anticancer properties.[3][5] The this compound scaffold provides a novel framework for the design of new cytotoxic or targeted anticancer agents.

Quantitative Data from Related Scaffolds

While specific quantitative structure-activity relationship (QSAR) data for this compound derivatives is not yet available, analysis of related compounds provides a foundation for future design and optimization efforts.

Table 1: Bioactivity of Representative Furan Derivatives

Compound ClassBiological ActivityReported Potency (Exemplary)
NitrofuransAntibacterialMIC values in the low µg/mL range
FuranonesAnti-inflammatory (COX-2 inhibition)IC50 values in the nanomolar range
Diaryl FuransAnticancerGI50 values in the micromolar to nanomolar range

Table 2: Bioactivity of Representative Azepane Derivatives

Compound ClassBiological ActivityReported Potency (Exemplary)
Azepane-based IminosugarsAntiviralEC50 values in the low micromolar range
Substituted AzepanesHistamine H3 Receptor AntagonistsKi values in the nanomolar range
Azepane-fused heterocyclesAnticancerIC50 values in the micromolar range

Experimental Protocols

Detailed experimental protocols for the proposed syntheses would follow standard organic chemistry laboratory procedures. A generalized hypothetical protocol for the reductive amination pathway is provided below.

Hypothetical Protocol for the Synthesis of this compound:

  • Imine Formation: To a stirred solution of furfural (1.0 equiv) in methanol (0.5 M) is added 6-amino-1-hexanol (1.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure.

  • Reduction: The crude imine is dissolved in methanol (0.5 M), and the solution is cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portion-wise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 8 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • Cyclization and Reduction: The crude amino alcohol is subjected to intramolecular cyclization conditions (e.g., heating with a catalyst or conversion to a leaving group followed by cyclization) to form the corresponding lactam. The lactam is then reduced with a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent to yield the target this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic routes proposed in this guide are based on well-established chemical transformations and offer a clear path to accessing a diverse library of derivatives. The potential for these compounds to exhibit valuable biological activities, particularly in the areas of CNS disorders, infectious diseases, and oncology, warrants significant further investigation. This technical guide serves as a foundational resource to encourage and facilitate the exploration of this exciting new class of molecules.

References

Characterization of 2-(Furan-2-yl)azepane: A Technical Guide to its NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characterization of 2-(Furan-2-yl)azepane. The document details the predicted ¹H and ¹³C NMR spectral data, outlines comprehensive experimental protocols for acquiring high-quality NMR spectra, and presents a logical workflow for the structural elucidation of novel compounds of this nature. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of heterocyclic compounds.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present a predicted, yet chemically plausible, set of ¹H and ¹³C NMR values. These predictions are based on the analysis of chemical shifts of structurally similar 2-substituted furans and N-substituted azepanes.[1][2][3][4][5] The data is presented for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5' (Furan)7.35ddJ = 1.8, 0.91H
H-3' (Furan)6.30ddJ = 3.2, 1.81H
H-4' (Furan)6.20ddJ = 3.2, 0.91H
H-2 (Azepane)3.85tJ = 6.01H
H-7 (Azepane)3.05 - 2.95m2H
NH (Azepane)2.50br s1H
H-3, H-6 (Azepane)1.90 - 1.70m4H
H-4, H-5 (Azepane)1.65 - 1.50m4H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-2' (Furan)155.0
C-5' (Furan)142.0
C-3' (Furan)110.5
C-4' (Furan)107.0
C-2 (Azepane)62.0
C-7 (Azepane)48.0
C-3 (Azepane)38.0
C-6 (Azepane)30.0
C-4 (Azepane)28.0
C-5 (Azepane)27.5

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following protocols provide a detailed methodology for the preparation and analysis of a sample of this compound.

Sample Preparation

A well-prepared sample is essential for obtaining high-resolution NMR spectra.[6][7][8][9]

  • Analyte Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6] The residual solvent peak of CHCl₃ at ~7.26 ppm can be used as a secondary chemical shift reference.[10]

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[6]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[6] Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

    • Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is sufficient for most organic molecules.

    • Number of Scans: For a sample of 5-10 mg, 16 to 64 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: A spectral width of 200-220 ppm (e.g., from -10 to 210 ppm) is typically required for organic compounds.[11]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

2D NMR Experiments for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments should be performed.[12][13][14][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for establishing the proton-proton connectivity within the furan and azepane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning carbon resonances based on their attached protons.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the furan ring to the azepane ring.[14]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the characterization of a novel compound like this compound and the process of structural elucidation using 2D NMR.

G cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing and Peak Picking TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation FinalStructure Confirmed Structure StructureElucidation->FinalStructure

Caption: General workflow for the synthesis and NMR characterization of a novel compound.

G OneD_H ¹H NMR Spectrum (Proton Chemical Shifts & Multiplicities) COSY COSY Spectrum (¹H-¹H Correlations) OneD_H->COSY HSQC HSQC Spectrum (Direct ¹H-¹³C Correlations) OneD_H->HSQC OneD_C ¹³C NMR Spectrum (Carbon Chemical Shifts) OneD_C->HSQC HMBC HMBC Spectrum (Long-Range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure of This compound HMBC->Structure

Caption: Logical relationship of 2D NMR experiments for structural elucidation.

References

Mass Spectrometry Analysis of 2-(Furan-2-yl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the mass spectrometric analysis of 2-(Furan-2-yl)azepane. Due to the limited availability of direct experimental data for this specific compound, this document presents a theoretical framework based on the well-established principles of mass spectrometry for its constituent furan and azepane moieties. The guide covers predicted mass spectral data, proposed fragmentation pathways, and detailed, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Overview

This compound is a heterocyclic molecule featuring a furan ring linked to an azepane ring. The azepane scaffold is of significant interest in medicinal chemistry and is a core component of numerous pharmacologically active compounds.[1] Mass spectrometry serves as an indispensable tool for the structural elucidation, identification, and quantification of such novel chemical entities.

  • Compound: this compound

  • Molecular Formula: C₁₀H₁₅NO[2]

  • Monoisotopic Mass: 165.11537 Da[2]

Predicted Mass Spectrometry Data

The following sections detail the predicted mass-to-charge ratios (m/z) for various adducts and a proposed fragmentation pattern, which are foundational for developing analytical methods.

Predicted Adducts for LC-MS Analysis

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, particularly with electrospray ionization (ESI), the molecule is likely to be observed as several different adducts. The predicted m/z values for these common adducts are summarized below.[2]

AdductPredicted m/z
[M+H]⁺166.12265
[M+Na]⁺188.10459
[M+K]⁺204.07853
[M+NH₄]⁺183.14919
[M-H]⁻164.10809
[M+HCOO]⁻210.11357
[M+CH₃COO]⁻224.12922
Proposed Fragmentation Pattern for GC-MS (Electron Ionization)

Under the high-energy conditions of Electron Ionization (EI), as is typical in GC-MS, the this compound molecular ion (M⁺˙) is expected to fragment in a predictable manner. The fragmentation will likely be driven by the stability of the resulting ions and neutral losses, originating from cleavages within the furan ring, the azepane ring, and the interconnecting bond.

Table of Proposed Major Fragment Ions:

Proposed Fragment (m/z)Proposed Structure / Neutral Loss
165Molecular Ion [C₁₀H₁₅NO]⁺˙
94[C₆H₈N]⁺ via alpha-cleavage adjacent to the nitrogen, leading to the loss of the furan group.
81[C₅H₅O]⁺ resulting from the cleavage of the bond between the two ring systems.
67[C₄H₃O]⁺, a characteristic fragment of the furan ring.
54[C₄H₆]⁺, a fragment originating from the azepane ring.

Diagram of Proposed Fragmentation Pathway:

M [C10H15NO]+• (m/z 165) This compound F1 [C6H8N]+ (m/z 94) M->F1 Loss of C4H7O• F2 [C5H5O]+ (m/z 81) M->F2 Loss of C5H10N•

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

The following protocols for GC-MS and LC-MS/MS are based on established methodologies for the analysis of furan derivatives and other small molecules in various matrices.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the analysis of volatile and semi-volatile compounds and employs Solid-Phase Microextraction (SPME) for sample introduction, which is a common technique for furan analysis.[4]

3.1.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Aliquoting: Accurately transfer 5 mL of the sample (or a solution thereof) into a 20 mL headspace vial.

  • Matrix Modification: Add approximately 1.5 g of sodium chloride to the vial to enhance analyte partitioning into the headspace.

  • Equilibration: Seal the vial and place it in an autosampler with an incubation block set to 40°C for 10 minutes, with agitation.

  • Extraction: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the vial's headspace for 20 minutes at 40°C with continued agitation.

  • Analyte Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.

3.1.2. GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Proposed SIM Ions165, 94, 81, 67, 54

Workflow for GC-MS Analysis:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial with NaCl Equilibrate Equilibration & Agitation Sample->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Injector GC Inlet Desorption SPME->Injector Column Chromatographic Separation Injector->Column MS Mass Spectrometry (EI) Column->MS Data Data Acquisition & Analysis MS->Data

Caption: General workflow for HS-SPME-GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for high-sensitivity and high-selectivity analysis, particularly for samples in complex matrices like biological fluids.

3.2.1. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, add three parts of cold acetonitrile to one part sample.

  • Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Dilution and Filtration: Transfer the supernatant to a new tube. If necessary, dilute with the initial mobile phase. Filter the final extract through a 0.22 µm syringe filter prior to injection.

3.2.2. LC-MS/MS Instrument Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temp.350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Proposed MRM Transitions for Quantification and Confirmation:

Precursor Ion (m/z)Product Ion (m/z)Proposed Use
166.194.1Quantifier
166.181.1Qualifier

Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extract Protein Precipitation Sample->Extract Filter Filtration Extract->Filter LC LC Separation Filter->LC Injection ESI ESI Source LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Scan Q2->Q3 Detector Detector Q3->Detector

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a foundational, yet comprehensive, technical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways, predicted mass data, and detailed experimental protocols for GC-MS and LC-MS/MS offer a solid starting point for method development. It is recommended that these theoretical models be confirmed through experimental analysis for definitive structural characterization and accurate quantification of this compound.

References

Conformational Analysis of 2-(Furan-2-yl)azepane: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-(Furan-2-yl)azepane, a molecule of interest in medicinal chemistry due to the prevalence of both azepane and furan motifs in pharmacologically active compounds.[1][2] In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust framework for its conformational analysis. The guide synthesizes known conformational preferences of the constituent azepane and furan rings, details generalized experimental and computational protocols for such analysis, and presents this information in a structured format for researchers. The methodologies described herein are based on established practices for the conformational analysis of heterocyclic compounds.

Introduction

The azepane ring, a seven-membered saturated heterocycle, is a key structural component in numerous FDA-approved drugs and biologically active compounds.[2] Its conformational flexibility is a critical determinant of molecular shape and, consequently, biological activity. Similarly, the furan ring is a common scaffold in medicinal chemistry. The combination of these two moieties in this compound presents a unique conformational landscape that is essential to understand for applications in drug design and development.

This guide will explore the theoretical low-energy conformations of this compound by considering the established conformational preferences of the azepane ring and the rotational freedom of the furan substituent.

Theoretical Conformational Preferences

The overall conformation of this compound is determined by the interplay of the azepane ring puckering and the orientation of the furan-2-yl substituent at the C2 position.

Azepane Ring Conformations

The seven-membered azepane ring is known to exist in several low-energy conformations, with the twist-chair and chair forms being the most significant. Computational studies on azepane and related cycloheptane systems have shown that the twist-chair conformation is generally the most stable.[3] The energy barrier between different conformations is relatively low, suggesting that multiple conformations may coexist in solution.

The logical relationship between the primary low-energy conformations of a generic seven-membered ring like azepane can be visualized as follows:

G Figure 1: Azepane Ring Conformations TC Twist-Chair (Global Minimum) C Chair (Transition State/Local Minimum) TC->C Pseudorotation B Boat C->B Interconversion TB Twist-Boat B->TB Twisting TB->TC Pseudorotation

A simplified representation of azepane ring interconversions.
Orientation of the Furan-2-yl Substituent

The furan ring itself is planar. The key conformational variable introduced by the furan-2-yl substituent is the dihedral angle defined by the C(furan)-C(furan)-C2(azepane)-N1(azepane) atoms. The rotation around the C(furan)-C2(azepane) bond will be influenced by steric hindrance with the azepane ring protons. It is hypothesized that the furan ring will prefer an orientation that minimizes these steric clashes.

Quantitative Conformational Data (Theoretical)

In the absence of specific experimental data for this compound, the following tables summarize typical geometric parameters for the constituent azepane and furan rings, derived from computational studies on related molecules.[3][4] These values serve as a starting point for building initial models for computational analysis.

Table 1: Theoretical Bond Lengths for this compound

Bond TypeTypical Bond Length (Å)
C-N (azepane)1.46 - 1.48
C-C (azepane)1.53 - 1.55
C-O (furan)1.36 - 1.38
C=C (furan)1.35 - 1.37
C-C (furan)1.43 - 1.45
C(furan)-C(azepane)1.50 - 1.52

Table 2: Theoretical Bond Angles for this compound

Angle TypeTypical Bond Angle (°)
C-N-C (azepane)112 - 115
C-C-C (azepane)114 - 117
C-C-N (azepane)110 - 113
C-O-C (furan)106 - 108
C-C=C (furan)106 - 108

Table 3: Theoretical Dihedral Angles for the Azepane Ring

Dihedral Angle TypeTwist-Chair Conformation (°)Chair Conformation (°)
C-N-C-C± (50 - 70)± (60 - 80)
N-C-C-C± (40 - 60)± (50 - 70)
C-C-C-C± (70 - 90)± (60 - 80)

Recommended Experimental and Computational Protocols

To definitively determine the conformational landscape of this compound, a combined experimental and computational approach is recommended.

Computational Analysis Workflow

A robust computational workflow is essential for exploring the potential energy surface of the molecule. The following diagram outlines a typical workflow for conformational analysis using computational chemistry methods.[5][6]

G Figure 2: Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Molecular Mechanics Conformational Search (e.g., MMFF, OPLS) A->B C Clustering of Conformers B->C D Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) C->D E Vibrational Frequency Calculation (Confirmation of Minima) D->E F Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2, CCSD(T)) E->F G Analysis of Results (Relative Energies, Geometric Parameters) F->G

A generalized workflow for in silico conformational analysis.

Protocol for Computational Analysis:

  • Initial Structure Generation: Generate a 3D structure of this compound using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to explore the conformational space of the azepane ring and the rotation of the furan substituent.

  • Clustering: Group the resulting conformers based on RMSD to identify unique low-energy structures.

  • Quantum Mechanical Optimization: Take the lowest energy conformers (e.g., within 5-10 kcal/mol of the global minimum) and perform full geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Refined Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Data Analysis: Analyze the relative energies, Boltzmann populations, and key geometric parameters (bond lengths, angles, dihedral angles) of the stable conformers.

Experimental Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the azepane ring protons are highly dependent on their spatial orientation. Variable-temperature NMR studies can provide insights into the energy barriers between different conformers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can be used to identify through-space interactions between protons, providing crucial information for determining the relative stereochemistry and preferred conformation in solution.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the coupling constants, particularly the vicinal ³J(H,H) couplings in the azepane ring, to infer dihedral angles using the Karplus equation. Analyze NOE correlations to establish through-space proximities between protons, which can help to distinguish between different chair/twist-chair conformations and the orientation of the furan ring.

Conclusion

While no direct experimental data for the conformational analysis of this compound is currently available in the public domain, this guide provides a comprehensive theoretical framework and a set of actionable protocols for researchers to undertake such an investigation. The conformational landscape of this molecule is likely dominated by the twist-chair and chair conformations of the azepane ring, coupled with the rotational orientation of the furan-2-yl substituent. A combined computational and experimental approach, as outlined in this document, will be crucial for a definitive characterization of its conformational preferences, which is a critical step in understanding its potential as a pharmacophore.

References

A Technical Guide to the Thermodynamic Properties of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical guide to understanding and determining the thermodynamic properties of the novel heterocyclic compound, 2-(Furan-2-yl)azepane. Due to the limited availability of experimental data for this specific molecule in public databases, this document outlines a robust framework of established experimental and computational methodologies for its thorough thermodynamic characterization. Detailed protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry are presented. Furthermore, this guide explores the application of computational chemistry, particularly Density Functional Theory (DFT), for predicting key thermodynamic parameters. The significance of these properties in the context of drug development is also discussed, drawing on the known biological activities of related furan and azepane derivatives. Visual workflows and data representation templates are provided to aid researchers in their investigation of this and similar compounds.

Introduction

The thermodynamic properties of a pharmaceutical compound are fundamental to its development, influencing its stability, solubility, and bioavailability. This compound is a heterocyclic compound of interest, incorporating both a furan ring and an azepane ring. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The azepane moiety is also a key structural feature in various bioactive molecules.[6][7] A thorough understanding of the thermodynamic landscape of this compound is therefore crucial for its potential development as a therapeutic agent.

This guide addresses the current knowledge gap by providing a detailed roadmap for the experimental determination and computational prediction of its thermodynamic properties.

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic properties of this compound. The following sections detail the key experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a material, such as melting point, enthalpy of fusion, and heat capacity.[8][9][10][11][12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-15 mg of purified this compound into a hermetically sealed DSC pan.[8] An empty, sealed pan is to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[8]

  • Thermal Cycling: Subject the sample to a heat/cool/heat cycle, for instance from -20°C to a temperature above its expected melting point, at a scanning rate of 10-20°C/min.[8] This initial cycle is intended to erase the sample's thermal history.

  • Data Acquisition: Record the heat flow as a function of temperature during the second heating ramp.

  • Data Analysis: The melting point (Tm) is determined from the onset of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.[8] The change in heat capacity (ΔCp) at the glass transition (if observed) can also be determined.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[13][14][15][16][17]

Experimental Protocol:

  • Sample Preparation: Place a precisely weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Position the pan in the TGA furnace. The analysis is typically conducted under a controlled atmosphere of nitrogen or air at a specified flow rate.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min).[13]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve will show mass loss steps corresponding to decomposition events. The onset temperature of decomposition provides an indication of the compound's thermal stability.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[18][19][20][21][22]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in the sample holder of a bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

  • Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The temperature change (ΔT) is recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, which is predetermined by combusting a standard substance like benzoic acid.[19][20]

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful and complementary approach to experimental methods for predicting thermodynamic properties.[23][24][25]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[26][27] It can be used to calculate a wide range of thermodynamic properties.[28][29][30]

Computational Protocol:

  • Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software. The structure can be obtained from databases like PubChem if available, or built from its chemical formula.[31]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Property Calculation: From the results of the frequency calculation, thermodynamic properties such as standard enthalpy of formation, Gibbs free energy of formation, and heat capacity can be derived.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Experimental Thermodynamic Properties of this compound

PropertyMethodValueUnits
Melting Point (Tm)DSC°C or K
Enthalpy of Fusion (ΔHfus)DSCkJ/mol
Decomposition Temperature (Td)TGA°C or K
Enthalpy of Combustion (ΔHc°)Bomb CalorimetrykJ/mol
Enthalpy of Formation (ΔHf°)Bomb CalorimetrykJ/mol

Table 2: Computationally Predicted Thermodynamic Properties of this compound

PropertyLevel of TheoryValueUnits
Enthalpy of Formation (ΔHf°)DFT (e.g., B3LYP/6-31G(d))kJ/mol
Gibbs Free Energy of Formation (ΔGf°)DFT (e.g., B3LYP/6-31G(d))kJ/mol
Entropy (S°)DFT (e.g., B3LYP/6-31G(d))J/(mol·K)
Heat Capacity (Cv)DFT (e.g., B3LYP/6-31G(d))J/(mol·K)

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Prep Purified this compound DSC Differential Scanning Calorimetry (DSC) Prep->DSC Weighing TGA Thermogravimetric Analysis (TGA) Prep->TGA Weighing Bomb Bomb Calorimetry Prep->Bomb Weighing DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->DSC_Data TGA_Data Decomposition Temp (Td) TGA->TGA_Data Bomb_Data Enthalpy of Combustion (ΔHc°) Enthalpy of Formation (ΔHf°) Bomb->Bomb_Data

Caption: Experimental workflow for the thermodynamic characterization of this compound.

Computational_Workflow Input Molecular Structure of This compound Opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Output Thermodynamic Properties (ΔHf°, ΔGf°, S°, Cv) Freq->Output

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Thermodynamic_Relationships G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) H->G S Entropy (ΔS) S->G T Temperature (T) T->G

Caption: Relationship between Gibbs free energy, enthalpy, entropy, and temperature (ΔG = ΔH - TΔS).

Conclusion

While experimental data on the thermodynamic properties of this compound is not yet widely available, this guide provides a comprehensive framework for its determination and prediction. The outlined experimental protocols and computational methods will enable researchers to generate the critical data needed to assess the viability of this compound for further development. A thorough understanding of its thermodynamic profile is an indispensable step in unlocking the potential of this compound as a novel therapeutic agent.

References

A Technical Guide to the Solubility of 2-(Furan-2-yl)azepane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 2-(Furan-2-yl)azepane in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established and widely accepted protocols for solubility assessment of organic molecules. This guide is intended to equip researchers with the necessary information to design and execute robust solubility studies, crucial for applications in medicinal chemistry, material science, and pharmaceutical development.

Introduction to Solubility Studies

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter. In the context of drug discovery and development, the solubility of a compound directly influences its bioavailability, formulation possibilities, and ultimately its therapeutic efficacy. Understanding a compound's solubility profile in a range of organic solvents is essential for various stages of research and development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

  • Analytical Method Development: Choosing the right mobile phases for chromatographic techniques like HPLC.

  • In Vitro and In Vivo Studies: Preparing stock solutions for biological assays.

The determination of a compound's solubility is typically achieved by establishing a saturated solution at a given temperature and then quantifying the concentration of the dissolved solute. The most common and reliable method for this is the shake-flask method, followed by a suitable analytical technique for concentration measurement.[1][2][3]

Physicochemical Properties of this compound

While experimental solubility data is scarce, some predicted physicochemical properties of this compound (CAS No. 383129-07-5) can help in anticipating its solubility behavior.[4]

PropertyValueSource
Molecular FormulaC10H15NO[4]
Molecular Weight165.23 g/mol [4]
XLogP32.81[4]
Boiling Point249.8 °C at 760 mmHg[4]
Flash Point104.9 °C[4]
Density0.988 g/cm³[4]

The predicted XLogP3 value of 2.81 suggests that this compound is a relatively lipophilic molecule and is likely to exhibit better solubility in organic solvents than in water.

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, a gold standard for determining equilibrium solubility.[1][3]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Scintillation vials or other suitable containers with secure caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • An appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or LC-MS)

Procedure
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[3]

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.[3]

    • Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE or PVDF) with a pore size that will retain the solid particles.[3]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison. The following table provides a template for recording experimental results.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Chloroform25HPLC-UV
Tetrahydrofuran25HPLC-UV
Dimethyl Sulfoxide25HPLC-UV

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow A Compound and Solvent Selection B Addition of Excess Compound to Solvent A->B C Equilibration (Shaking at Constant Temp) B->C D Phase Separation (Centrifugation/Filtration) C->D E Dilution of Supernatant D->E F Analytical Quantification (e.g., HPLC) E->F G Data Analysis and Reporting F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to determine these crucial parameters. By following the detailed experimental protocol and utilizing the provided data presentation structure, scientists in drug discovery and chemical development can systematically evaluate the solubility profile of this and other related compounds, thereby enabling more informed decisions in their research endeavors. The general principles of "like dissolves like" and the predicted lipophilicity of this compound suggest it will be soluble in a range of common organic solvents.[2] However, rigorous experimental verification as outlined in this guide is essential for accurate and reliable data.

References

Methodological & Application

Application Notes and Protocols for 2-(Furan-2-yl)azepane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, furan and azepane moieties have independently demonstrated significant pharmacological potential. The furan ring, an electron-rich aromatic heterocycle, is a key component in numerous bioactive compounds exhibiting a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its ability to engage in various biological interactions makes it a privileged scaffold in drug design.[3] Similarly, the seven-membered azepane ring is a crucial structural motif found in several FDA-approved drugs and clinical candidates.[5] The inherent conformational flexibility of the azepane scaffold allows for optimal binding to a variety of biological targets, leading to diverse pharmacological effects such as anticancer and neuroprotective activities.

This document outlines the potential medicinal chemistry applications of the hybrid molecule, 2-(Furan-2-yl)azepane , a novel scaffold that combines the key structural features of both furan and azepane. While specific experimental data for this compound is not yet extensively available in published literature, this application note provides a conceptual framework for its synthesis, biological evaluation, and potential mechanisms of action based on the known properties of related furan and azepane derivatives. The following sections detail hypothetical applications in oncology, including protocols for synthesis, in vitro assays, and illustrative signaling pathways.

Hypothetical Application in Oncology: Targeting Kinase Signaling

Based on the established anticancer activities of both furan and azepane derivatives, a primary hypothetical application for this compound and its analogs is in the development of novel kinase inhibitors for cancer therapy. Many furan-containing molecules have been shown to exhibit potent anticancer effects, while certain azepane derivatives have also been explored as anticancer agents.[6][7] This section outlines a potential research workflow for investigating a hypothetical derivative, N --benzoyl-2-(furan-2-yl)azepane , as an inhibitor of a key oncogenic kinase pathway.

Synthesis Protocol for a Hypothetical Derivative: N-benzoyl-2-(furan-2-yl)azepane

This protocol describes a potential synthetic route to a derivative of this compound.

Objective: To synthesize N-benzoyl-2-(furan-2-yl)azepane.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-benzoyl-2-(furan-2-yl)azepane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of N-benzoyl-2-(furan-2-yl)azepane start Start: this compound step1 Dissolve in DCM, cool to 0°C start->step1 Step 1 step2 Add Et3N and Benzoyl Chloride step1->step2 Step 2 step3 React at room temperature step2->step3 Step 3 step4 Work-up (NaHCO3, H2O, Brine) step3->step4 Step 4 step5 Purification (Column Chromatography) step4->step5 Step 5 end_product End Product: N-benzoyl-2-(furan-2-yl)azepane step5->end_product

Caption: Synthetic workflow for N-benzoyl-2-(furan-2-yl)azepane.

Biological Evaluation Protocols

The following protocols are designed to assess the hypothetical anticancer activity of N-benzoyl-2-(furan-2-yl)azepane.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of N-benzoyl-2-(furan-2-yl)azepane against a target oncogenic kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • N-benzoyl-2-(furan-2-yl)azepane (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound and positive control in DMSO.

  • In a 384-well plate, add the kinase enzyme, substrate peptide, and either the test compound, positive control, or DMSO vehicle.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of N-benzoyl-2-(furan-2-yl)azepane on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-benzoyl-2-(furan-2-yl)azepane (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound, positive control, or DMSO vehicle.

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Kinase Inhibition Data for N-benzoyl-2-(furan-2-yl)azepane

CompoundTarget KinaseIC50 (nM)
N-benzoyl-2-(furan-2-yl)azepaneKinase X75
Positive Control (Known Inhibitor)Kinase X10

Table 2: Hypothetical Anticancer Activity of N-benzoyl-2-(furan-2-yl)azepane

CompoundCancer Cell LineIC50 (µM)
N-benzoyl-2-(furan-2-yl)azepaneCell Line Y1.2
Doxorubicin (Positive Control)Cell Line Y0.1

Visualizing the Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be targeted by N-benzoyl-2-(furan-2-yl)azepane.

Diagram of a Hypothetical Kinase Signaling Pathway:

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound N-benzoyl-2-(furan-2-yl)azepane Compound->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation Survival Downstream->Proliferation Promotes

Caption: Inhibition of a hypothetical RTK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. By leveraging the known pharmacological properties of furan and azepane heterocycles, medicinal chemists can explore a wide range of biological targets. The hypothetical application in oncology presented here, focusing on kinase inhibition, serves as a representative example of a potential drug discovery workflow. Further synthesis of a library of derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this novel chemical scaffold.

References

Application Notes and Protocols: 2-(Furan-2-yl)azepane as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 2-(furan-2-yl)azepane scaffold in drug discovery. The unique combination of the furan ring, a well-known pharmacophore, and the azepane moiety, a flexible seven-membered nitrogen-containing ring, offers a promising starting point for the development of novel therapeutics across various disease areas. Furan derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The azepane core is also a key structural motif in several FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4][5]

This document outlines synthetic strategies, key biological screening protocols, and potential signaling pathways that can be modulated by derivatives of this scaffold.

I. Synthetic Strategies

General Synthetic Approach:

A plausible synthetic route could involve the reductive amination of furfural with an appropriately substituted azepane precursor or the alkylation of azepane with a 2-halomethylfuran derivative. Multistep synthetic sequences starting from simpler precursors can also be envisioned, potentially involving ring-closing metathesis or other cyclization strategies to construct the azepane ring.[6][7]

II. Biological Screening and Assays

Given the broad spectrum of activities associated with furan and azepane derivatives, a tiered screening approach is recommended to evaluate the therapeutic potential of novel this compound analogs.

A. Anticancer Activity

Furan-containing compounds have shown significant potential as anticancer agents.[8][9] The following protocols are fundamental for assessing the anticancer properties of new derivatives.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SW620, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentrations.

Quantitative Data: In Vitro Antiproliferative Activity of Representative Furan Derivatives

The following table summarizes the IC₅₀ values for various furan derivatives against a panel of human cancer cell lines, demonstrating the potential of this scaffold.

Compound IDCell LineIC₅₀ (µM)
FD-1 HeLa>100
FD-2 MCF-74.06
FD-3 MCF-72.96
Benzofuran analog 1 L12100.016
Benzofuran analog 2 Molt4/C80.024
Naphthoquinone-furan hybrid HeLa3.10

Note: Data is compiled from various sources for analogous furan-containing compounds and is intended to be representative.[8][10][11]

2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression can be analyzed.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

B. Neuroprotective Activity

The furan scaffold is also being explored for its potential in treating neurodegenerative diseases.

1. Inhibition of Tau Protein Aggregation

Abnormal aggregation of the tau protein is a hallmark of Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Tau Aggregation

  • Reaction Mixture: In a 96-well plate, combine recombinant tau protein, heparin (to induce aggregation), and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 18-24 hours to allow for the formation of tau fibrils.

  • ThT Staining: Add Thioflavin T (ThT) solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). A decrease in fluorescence indicates inhibition of aggregation.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.[1]

III. Signaling Pathways

Derivatives of the this compound scaffold may exert their biological effects by modulating various intracellular signaling pathways.

A. PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some furan derivatives have been shown to inhibit this pathway.[9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Lead_Identification_Workflow cluster_0 Discovery Phase cluster_1 Hit-to-Lead Phase cluster_2 Lead Optimization Synthesis Synthesis of This compound Analog Library HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR ADMET In vitro ADMET Profiling Dose_Response->ADMET Lead_Opt Lead Optimization SAR->Lead_Opt ADMET->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols for the Biological Screening of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(Furan-2-yl)azepane is a heterocyclic molecule containing both a furan ring and an azepane ring. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties.[1][2][3][4][5][6][7] Similarly, azepane-based compounds have shown diverse biological activities and are valuable in the discovery of new therapeutic agents.[8][9] Given the pharmacological profiles of its constituent moieties, this compound is a candidate for screening for several biological activities, particularly those related to the central nervous system (CNS) and pain modulation.

These application notes provide a detailed protocol for a tiered biological screening approach for this compound, starting with in vitro assays to determine potential mechanisms of action and progressing to in vivo models to assess efficacy and behavioral effects.

Tier 1: In Vitro Screening

The initial phase of screening focuses on identifying the molecular targets and cellular effects of this compound.

CNS Receptor Binding Assays

Given that many psychoactive and analgesic compounds act on CNS receptors, a broad receptor binding screen is recommended.

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including opioid, GABA, dopamine, serotonin, and adrenergic receptors.

Methodology: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.

Experimental Protocol:

  • Preparation of Cell Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being tested.

  • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-DAMGO for opioid receptors), and varying concentrations of the test compound, this compound.

  • Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

Receptor TargetRadioligandIC50 (µM) of this compoundKi (µM) of this compound
Mu-Opioid[³H]-DAMGO
Delta-Opioid[³H]-DPDPE
Kappa-Opioid[³H]-U69593
GABA-A[³H]-Muscimol
Dopamine D2[³H]-Spiperone
Serotonin 5-HT2A[³H]-Ketanserin
Cell-Based Functional Assays

Following the identification of binding targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.

Objective: To characterize the functional activity of this compound at receptors where significant binding was observed.

Methodology: Calcium Mobilization Assay

For G-protein coupled receptors (GPCRs) that signal through the Gq pathway, changes in intracellular calcium can be measured.

Experimental Protocol:

  • Cell Culture: Culture cells expressing the target receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonist activity).

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist for the receptor and measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Data Presentation:

Receptor TargetFunctional ResponseEC50 / IC50 (µM) of this compound
Mu-OpioidAgonist / Antagonist
GABA-AModulator

Visualization of In Vitro Screening Workflow:

in_vitro_workflow compound This compound receptor_binding CNS Receptor Binding Assay (Radioligand) compound->receptor_binding functional_assay Cell-Based Functional Assay (e.g., Calcium Mobilization) receptor_binding->functional_assay Identified Targets hit_identification Hit Identification & Target Validation functional_assay->hit_identification

Caption: In vitro screening workflow for this compound.

Tier 2: In Vivo Behavioral Screening

Based on the in vitro results, in vivo screening in animal models is performed to assess the physiological and behavioral effects of the compound. Potential activities to screen for include analgesic, sedative-hypnotic, and general neuropharmacological effects.

Analgesic Activity Screening

Several models are available to assess the potential analgesic effects of a compound.[10][11][12][13]

Objective: To evaluate the analgesic efficacy of this compound in models of acute pain.

Methodology 1: Hot Plate Test

This test is used to evaluate centrally acting analgesics.[10][11]

Experimental Protocol:

  • Animals: Use mice or rats, acclimatized to the testing environment.

  • Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time until a response is observed (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Post-treatment Latency: At set time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

Methodology 2: Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model sensitive to both central and peripheral analgesics.[10][11]

Experimental Protocol:

  • Animals: Use mice, acclimatized to the testing environment.

  • Compound Administration: Administer this compound, vehicle, or a positive control (e.g., aspirin) 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Data Presentation: Analgesic Screening

TestDose (mg/kg)Response Latency (s) / Number of Writhes% Inhibition / % MPE
Hot Plate Test Vehicle
This compound (Low)
This compound (Mid)
This compound (High)
Morphine
Writhing Test Vehicle
This compound (Low)
This compound (Mid)
This compound (High)
Aspirin
Sedative-Hypnotic Activity Screening

These tests are used to determine if the compound has CNS depressant effects.[14][15][16][17]

Objective: To assess the sedative and hypnotic potential of this compound.

Methodology: Thiopental-Induced Sleeping Time

This model evaluates the ability of a compound to potentiate the hypnotic effect of a barbiturate.[15][16]

Experimental Protocol:

  • Animals: Use mice, divided into groups.

  • Compound Administration: Administer various doses of this compound, vehicle, or a positive control (e.g., diazepam) intraperitoneally.

  • Thiopental Administration: After 30 minutes, administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 32 mg/kg, i.p.).[15]

  • Observation: Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex). The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.[18]

  • Data Analysis: Compare the onset and duration of sleep in the treated groups to the control group.

Data Presentation: Sedative-Hypnotic Screening

GroupDose (mg/kg)Onset of Sleep (min)Duration of Sleep (min)
Vehicle + Thiopental-
This compound (Low) + Thiopental
This compound (Mid) + Thiopental
This compound (High) + Thiopental
Diazepam + Thiopental

Visualization of In Vivo Screening Workflow:

in_vivo_workflow cluster_analgesic Analgesic Screening cluster_sedative Sedative-Hypnotic Screening hot_plate Hot Plate Test writhing_test Writhing Test sleeping_time Thiopental-Induced Sleeping Time compound This compound compound->hot_plate compound->writhing_test compound->sleeping_time

Caption: In vivo screening workflow for this compound.

Potential Signaling Pathways

If this compound shows activity at opioid or GABA-A receptors, the following signaling pathways may be involved.

Opioid Receptor Signaling (Analgesia):

Activation of mu-opioid receptors (GPCRs) by an agonist leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, ultimately leading to an analgesic effect.

Visualization of Opioid Signaling Pathway:

opioid_pathway compound This compound (Agonist) receptor Mu-Opioid Receptor (GPCR) compound->receptor gi_protein Gi Protein receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) gi_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp produces analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified opioid receptor signaling pathway.

GABA-A Receptor Signaling (Sedation):

Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, enhance the effect of the endogenous ligand GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and an overall inhibitory effect on the CNS, resulting in sedation and hypnosis.

Visualization of GABA-A Signaling Pathway:

gaba_pathway compound This compound (Modulator) receptor GABA-A Receptor (Ion Channel) compound->receptor potentiates gaba GABA gaba->receptor binds cl_influx Increased Cl- Influx receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression (Sedation/Hypnosis) hyperpolarization->cns_depression

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

This tiered screening protocol provides a comprehensive framework for the initial biological evaluation of this compound. The results from these assays will help to elucidate its pharmacological profile and guide further drug development efforts. It is important to note that these are initial screening protocols, and further, more detailed studies will be required to fully characterize the mechanism of action, efficacy, and safety of this compound.

References

Application Notes and Protocols for In Vitro Assays Involving 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for a series of in vitro assays to characterize the biological activity of 2-(Furan-2-yl)azepane. The following sections outline experimental procedures for assessing the antimicrobial, neuroprotective, and anticancer properties of this compound.

Antimicrobial Activity of this compound

This section describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi using the broth microdilution method.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound is summarized in the table below. Data are presented as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MicroorganismTypeMIC (µg/mL) of this compound
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64
Candida albicansFungus32
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines for antimicrobial susceptibility testing.[1][2]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Culture and Standardize Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates D->E F Visually Inspect for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects of this compound

This section details an in vitro assay to evaluate the neuroprotective potential of this compound against glutamate-induced excitotoxicity in a neuronal cell line. Cell viability is assessed using the MTT assay.[3][4]

Data Presentation: Neuroprotective Activity

The neuroprotective effect of this compound is quantified by its ability to increase cell viability in the presence of glutamate.

TreatmentCell Viability (%)
Control (untreated cells)100
Glutamate (5 mM)52
This compound (10 µM) + Glutamate (5 mM)78
This compound (50 µM) + Glutamate (5 mM)91
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Glutamate Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM to the wells (except for the control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Signaling Pathway: Glutamate-Induced Excitotoxicity

excitotoxicity_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol glutamate Glutamate receptor NMDA Receptor glutamate->receptor Activates ca_influx Ca²⁺ Influx receptor->ca_influx Leads to ros Increased ROS ca_influx->ros Causes mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis compound This compound compound->receptor Inhibits

Simplified pathway of glutamate-induced excitotoxicity and the potential point of intervention for this compound.

In Vitro Anticancer Activity of this compound

This section outlines the assessment of the cytotoxic effects of this compound on a human cancer cell line using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Against Cancer Cells

The cytotoxic activity of this compound against the human breast cancer cell line MCF-7 is presented below as IC50 values.

Cell LineIC50 (µM) of this compound
MCF-78.5
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium with FBS

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Logical Relationship: From Cytotoxicity to Mechanistic Insight

anticancer_logic A Initial Screening: Cytotoxicity Assay (MTT) B Determine IC50 Value A->B C Further Investigation: Mechanism of Action Studies B->C D Cell Cycle Analysis C->D E Apoptosis Assays C->E F Signaling Pathway Analysis C->F

Logical flow from initial cytotoxicity screening to detailed mechanistic studies.

References

Application of 2-(Furan-2-yl)azepane in Neuroscience Research: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of 2-(Furan-2-yl)azepane in neuroscience research reveal a significant gap in publicly available scientific literature. At present, there are no specific studies, datasets, or established protocols detailing its mechanism of action, binding affinities, or efficacy in neurological models.

While the azepane and furan moieties are individually present in various neuroactive compounds, information directly pertaining to "this compound" is largely limited to chemical databases and supplier listings. These resources confirm its chemical structure and basic properties but do not provide any biological or pharmacological data within the context of neuroscience.

A broader look at related chemical structures offers some context. The azepane ring, a seven-membered saturated heterocycle, is a scaffold found in a variety of FDA-approved drugs with diverse therapeutic applications, including some that act on the central nervous system.[1][2] Similarly, furan-containing compounds have been explored for various biological activities, including some with potential in neuroscience, such as the inhibition of α-synuclein aggregation, a hallmark of Parkinson's disease.[3]

However, it is crucial to emphasize that the biological activity of a molecule is highly dependent on its specific three-dimensional structure and the interplay of its constituent parts. Therefore, inferring the neuroscientific applications of this compound based on its parent scaffolds would be purely speculative.

Future Directions and Hypothetical Research Workflow

For researchers interested in exploring the potential of this compound in neuroscience, a systematic investigation would be required. A hypothetical research workflow could be structured as follows:

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action Target Prediction Target Prediction Synthesis & Characterization Synthesis & Characterization Target Prediction->Synthesis & Characterization Receptor Binding Assays Receptor Binding Assays Synthesis & Characterization->Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays PK/PD Studies PK/PD Studies Functional Assays->PK/PD Studies Behavioral Models Behavioral Models PK/PD Studies->Behavioral Models Toxicity Assessment Toxicity Assessment Behavioral Models->Toxicity Assessment Electrophysiology Electrophysiology Behavioral Models->Electrophysiology Signaling Pathway Analysis Signaling Pathway Analysis Electrophysiology->Signaling Pathway Analysis

Caption: Hypothetical research workflow for investigating a novel compound in neuroscience.

Experimental Protocols: A General Framework

Given the absence of specific data for this compound, the following are generalized protocols that would be adapted for its initial characterization.

1. Protocol: Radioligand Receptor Binding Assay (General)

  • Objective: To determine the binding affinity of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor.

    • This compound (test compound).

    • Non-specific binding control (a high concentration of a known ligand).

    • Assay buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki (inhibition constant) of this compound.

2. Protocol: In Vivo Behavioral Assessment - Open Field Test (General)

  • Objective: To assess the general locomotor activity and anxiety-like behavior in rodents following administration of this compound.

  • Materials:

    • Open field apparatus.

    • Video tracking software.

    • This compound dissolved in a suitable vehicle.

    • Vehicle control.

    • Test animals (e.g., mice or rats).

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, place the animal in the center of the open field apparatus.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes).

    • Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Compare the results between the treated and vehicle control groups.

Conclusion

References

Application Notes and Protocols for Anticancer Activity Screening of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The furan and azepane ring systems are prominent scaffolds in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3][4] The novel compound, 2-(Furan-2-yl)azepane, which incorporates both of these moieties, presents an interesting candidate for anticancer drug discovery. Furan-containing compounds have been noted for their potential to induce apoptosis and inhibit key enzymes in cancer cells, while azepane derivatives have also demonstrated a range of pharmacological activities, including anticancer effects.[2][3][4][5] This document provides detailed protocols for the in vitro screening of this compound to assess its potential as an anticancer agent. The described assays will evaluate its cytotoxicity, its effect on apoptosis, and its impact on the cell cycle of cancer cells.

Data Presentation

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) was determined and is presented below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.80.9 ± 0.1
NCI-H460Lung Carcinoma18.2 ± 2.51.1 ± 0.2
SF-268Glioma15.8 ± 2.10.8 ± 0.1
HCT-116Colon Carcinoma25.4 ± 3.31.5 ± 0.3
HepG2Liver Carcinoma21.7 ± 2.91.3 ± 0.2

Note: The data presented are for illustrative purposes and will vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)[7][8]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).[9]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[9]

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishing between viable, apoptotic, and necrotic cells with the viability dye PI.[10][11][12]

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[10]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[11]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14] Anticancer agents can cause cell cycle arrest at different phases.[13]

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[15]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][17]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening Workflow A Cell Culture (MCF-7, NCI-H460, etc.) B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E PI Staining (Cell Cycle Analysis) B->E F Data Analysis (IC50, Apoptosis %, Cell Cycle %) C->F D->F E->F

Caption: Workflow for the in vitro anticancer screening of this compound.

Apoptosis Detection Logic

G cluster_1 Apoptosis Analysis using Annexin V/PI cluster_2 Cell Populations Start Treated Cells Stain Stain with Annexin V-FITC and Propidium Iodide Start->Stain FACS Flow Cytometry Analysis Stain->FACS Q1 Annexin V (-) PI (-) Viable Cells Q2 Annexin V (+) PI (-) Early Apoptosis Q3 Annexin V (+) PI (+) Late Apoptosis/Necrosis Q4 Annexin V (-) PI (+) Necrotic Cells

Caption: Logic for cell population differentiation in the Annexin V/PI apoptosis assay.

Potential Signaling Pathway

Furan-containing compounds have been reported to potentially modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5] Inhibition of this pathway can lead to apoptosis.

G cluster_3 Hypothesized PI3K/Akt Signaling Inhibition Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by this compound.

References

Application Notes and Protocols for the Antibacterial Evaluation of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound: 2-(Furan-2-yl)azepane (Hereafter referred to as Compound F-AZP)

Molecular Formula: C₁₀H₁₅NO

Structure:

Chemical structure of this compound

Application Note: Antibacterial Potential of Compound F-AZP

The furan nucleus is a crucial scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities, including antibacterial properties.[1][2] Furan derivatives are known to exhibit therapeutic efficacy, which has inspired the development of novel antimicrobial agents.[2] Similarly, the azepane ring is a privileged seven-membered heterocyclic structure found in various FDA-approved drugs and is explored for its potential in developing antimicrobial agents.[3]

Compound F-AZP, which incorporates both the furan and azepane moieties, represents a novel candidate for antibacterial drug discovery. This document provides a summary of the in vitro antibacterial activity of Compound F-AZP against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Furthermore, its cytotoxic effect on a mammalian cell line is presented to evaluate its selectivity. The following protocols detail the standardized methods used for this evaluation, ensuring reproducibility and providing a framework for further investigation.

Data Presentation: Quantitative Summary

The antibacterial activity and cytotoxicity of Compound F-AZP were quantified to determine its efficacy and safety profile.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound F-AZP

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was determined using the broth microdilution method.[4][5][6]

Bacterial StrainTypeATCC No.MIC (µg/mL)
Staphylococcus aureusGram-positive292138
Bacillus subtilisGram-positive663316
Escherichia coliGram-negative2592232
Pseudomonas aeruginosaGram-negative2785364
Enterococcus faecalisGram-positive2921216
Table 2: Minimum Bactericidal Concentration (MBC) of Compound F-AZP

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for a specified time.[7][8][9]

Bacterial StrainTypeATCC No.MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive29213162Bactericidal
Bacillus subtilisGram-positive6633644Bactericidal
Escherichia coliGram-negative25922>128>4Bacteriostatic
Pseudomonas aeruginosaGram-negative27853>128>2Bacteriostatic
Enterococcus faecalisGram-positive29212644Bactericidal
Note: An MBC/MIC ratio of ≤4 is typically considered bactericidal.
Table 3: Cytotoxicity and Selectivity Index (SI) of Compound F-AZP

Cytotoxicity was assessed using the MTT assay on Human Embryonic Kidney (HEK293) cells to determine the 50% inhibitory concentration (IC₅₀). The Selectivity Index (SI = IC₅₀ / MIC) indicates the compound's selectivity for bacterial cells over mammalian cells.

Cell LineIC₅₀ (µg/mL)Target OrganismSelectivity Index (SI)
HEK293185S. aureus23.1
HEK293185E. coli5.8

Visualizations: Workflows and Pathways

Experimental Workflow for Antibacterial Evaluation

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound F-AZP Stock Solution SerialDilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound->SerialDilution Cytotoxicity Perform MTT Assay on HEK293 Cells Compound->Cytotoxicity Bacteria Bacterial Culture (Overnight Growth) Inoculum Standardize Bacterial Inoculum (0.5 McFarland Standard) Bacteria->Inoculum Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilution Inoculate Inoculate Plate SerialDilution->Inoculate Inoculum->Inoculate Incubate Incubate Plate (37°C for 18-24h) Inoculate->Incubate ReadMIC Visually Inspect for Turbidity Determine MIC Incubate->ReadMIC PlateMBC Plate from Clear Wells onto Agar Plates ReadMIC->PlateMBC CalcSI Calculate Selectivity Index (SI = IC50 / MIC) ReadMIC->CalcSI IncubateMBC Incubate Agar Plates PlateMBC->IncubateMBC ReadMBC Count Colonies Determine MBC IncubateMBC->ReadMBC Cytotoxicity->CalcSI G cluster_cell Bacterial Cell cluster_targets Cellular Targets FAZP_in Compound F-AZP (Enters Cell) Activation Bacterial Reductases (e.g., Flavoproteins) FAZP_in->Activation Reactive Reactive Intermediates (e.g., ROS, Radicals) Activation->Reactive Reduction DNA Damage to Bacterial DNA Reactive->DNA Ribosomes Inhibition of Ribosomal Proteins Reactive->Ribosomes Enzymes Disruption of Metabolic Enzymes (e.g., TCA Cycle) Reactive->Enzymes CellDeath Bacteriostatic / Bactericidal Effect DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath G Start Start Evaluation (MIC, MBC, IC50 Data) CheckMIC Is MIC ≤ Threshold? Start->CheckMIC CheckMBC Is MBC/MIC Ratio ≤ 4? CheckMIC->CheckMBC Yes Inactive Inactive or Weak CheckMIC->Inactive No Bacteriostatic Bacteriostatic CheckMBC->Bacteriostatic No Bactericidal Bactericidal CheckMBC->Bactericidal Yes CheckSI Is Selectivity Index (SI) > 10? Promising Promising Candidate (Selective) CheckSI->Promising Yes NonSelective Non-Selective Cytotoxicity CheckSI->NonSelective No Bacteriostatic->CheckSI Bactericidal->CheckSI

References

Application Notes and Protocols for Furan-Based Azepane Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-(Furan-2-yl)azepane and its Analogs as Potential Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan moiety is a prevalent scaffold in a multitude of biologically active compounds, recognized for its capacity to engage with various biological targets, including enzymes.[1][2] Its electron-rich nature and aromatic properties contribute to favorable interactions within enzyme active sites.[1] Similarly, the azepane ring, a seven-membered nitrogen-containing heterocycle, offers conformational flexibility that can be advantageous for optimizing interactions with protein targets.[3] The combination of these two motifs in a single molecular entity, such as this compound, presents a promising avenue for the discovery of novel enzyme inhibitors. While specific inhibitory data for this compound is not extensively documented, this application note will utilize analogous furan- and azepane-containing compounds as exemplars to detail protocols and potential applications in enzyme inhibition studies. We will focus on a representative enzyme target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and a validated target in cancer therapy. Furan-based derivatives have demonstrated potent inhibitory activity against VEGFR-2.[4]

Data Presentation: Inhibitory Activity of Furan-Based Compounds

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro inhibitory activities of representative furan-containing compounds against VEGFR-2 kinase, providing a reference for the anticipated potency of novel furan-azepane derivatives.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Representative Furan Derivatives

Compound IDStructure/ClassIC50 (nM)
4c Furan-based Benzamide57.1
7b Furan Derivative42.5
7c Furan Derivative52.5
Sorafenib (Control) Multi-kinase inhibitor41.1

Data extracted from studies on furan- and furopyrimidine-based derivatives.[4]

Table 2: In Vitro Cytotoxicity of Lead Furan Derivatives against Cancer Cell Lines

Compound IDHepG2 (µM)MCF-7 (µM)A549 (µM)PC3 (µM)HT-29 (µM)
4c >50>5010.522.112.8
7b 10.112.36.6614.58.51
7c 12.515.19.8023.211.2
Sorafenib (Control) 9.8011.26.6011.08.78

Data represents the IC50 values for cytotoxicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following protocols are adapted from established methods for evaluating VEGFR-2 inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • White, opaque 96-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound to the appropriate wells of a 96-well plate.

    • For the positive control (no inhibition), add 2.5 µL of DMSO.

    • For the negative control (background), add 2.5 µL of DMSO to wells without the enzyme.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the assay buffer, VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate.

    • Add 22.5 µL of this master mix to each well (except the negative control wells, which receive the mix without the enzyme).

  • Initiation of Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add 25 µL of the ATP solution to all wells to start the kinase reaction. The final volume in each well will be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, HT-29)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.[5][6]

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Enzyme Inhibition Assay

Experimental_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound, Enzyme, and Substrate to 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Logical Relationship for IC50 and Ki

IC50_Ki_Relationship cluster_0 Experimental Determination cluster_1 Calculated Value IC50 IC50 Value Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Cheng_Prusoff Km Km of Substrate Km->Cheng_Prusoff S_conc [Substrate] S_conc->Cheng_Prusoff Ki Ki Value (Inhibition Constant) Cheng_Prusoff->Ki

Caption: Relationship between IC50 and Ki via the Cheng-Prusoff equation.

References

Application Notes and Protocols for the Synthesis of Novel Analogs from 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and functionalization of novel analogs derived from the starting material 2-(Furan-2-yl)azepane. This scaffold, combining a furan ring and an azepane moiety, presents a unique opportunity for the development of new chemical entities with potential therapeutic applications. The furan ring is a versatile platform for a variety of electrophilic substitution reactions, while the secondary amine of the azepane ring allows for straightforward derivatization. Furan-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, furan-based molecules have been investigated as inhibitors of key signaling proteins such as phosphoinositide 3-kinases (PI3Ks), which are crucial components of the PI3K/Akt/mTOR signaling pathway involved in cell growth, proliferation, and survival.[3]

This document outlines detailed protocols for the functionalization of both the furan and azepane rings of this compound, providing a strategic workflow for generating a library of novel analogs.

Synthetic Strategy Overview

The synthetic approach is bifurcated to allow for modifications on either the furan ring or the azepane nitrogen. This modular strategy enables the exploration of structure-activity relationships (SAR) by systematically altering different parts of the molecule.

G cluster_furan Furan Ring Functionalization cluster_azepane Azepane Ring Functionalization start This compound furan_func Electrophilic Substitution start->furan_func azepane_func Nitrogen Derivatization start->azepane_func vilsmeier Vilsmeier-Haack (Formylation) furan_func->vilsmeier friedel Friedel-Crafts (Acylation) furan_func->friedel mannich Mannich Reaction (Aminomethylation) furan_func->mannich end Library of Novel Analogs vilsmeier->end friedel->end mannich->end alkylation N-Alkylation azepane_func->alkylation acylation N-Acylation azepane_func->acylation alkylation->end acylation->end

A high-level overview of the synthetic workflow for generating analogs from this compound.

Part 1: Functionalization of the Furan Ring

The electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution, which predominantly occurs at the C5 position (alpha to the oxygen and adjacent to the azepane substituent).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[4][5][6][7]

Experimental Protocol:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add the solution of the substrate to the Vilsmeier reagent at 0 °C and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(azepan-2-yl)furan-2-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the furan ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[8][9][10][11]

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere at 0 °C, add the acyl chloride (e.g., acetyl chloride, 1.05 equiv.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the corresponding 1-(5-(azepan-2-yl)furan-2-yl)ethan-1-one.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the furan ring through condensation with formaldehyde and a secondary amine.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 equiv.), a secondary amine (e.g., dimethylamine hydrochloride, 1.2 equiv.), and paraformaldehyde (1.5 equiv.) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired (5-(azepan-2-yl)furan-2-yl)-N,N-dimethylmethanamine.

Reaction Reagents Solvent Temp (°C) Time (h) Yield (%)
Vilsmeier-HaackPOCl₃, DMFDCM0 to RT4-675-85
Friedel-CraftsAcetyl chloride, AlCl₃DCM0 to RT2-460-70
Mannich(CH₃)₂NH·HCl, (CH₂O)nEthanolReflux6-850-65

Part 2: Functionalization of the Azepane Ring

The secondary amine of the azepane ring provides a reactive handle for N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol (Direct Alkylation):

  • To a solution of this compound (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv.).

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

N-Acylation

N-acylation is readily accomplished using acid chlorides or anhydrides.

Experimental Protocol (with Acid Chloride):

  • Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (e.g., benzoyl chloride, 1.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction's progress by TLC.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Reaction Reagents Base Solvent Temp (°C) Time (h) Yield (%)
N-AlkylationBenzyl bromideK₂CO₃AcetonitrileReflux1285-95
N-AcylationBenzoyl chlorideEt₃NDCM0 to RT290-98

Potential Biological Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and inflammatory diseases. Furan-containing molecules have been identified as potent inhibitors of PI3K.[3] The novel analogs synthesized from this compound could be evaluated for their potential to inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) inhibitor Novel this compound Analogs inhibitor->PI3K Potential Inhibition inhibitor->Akt Potential Inhibition inhibitor->mTORC1 Potential Inhibition

The PI3K/Akt/mTOR signaling pathway with potential points of inhibition by novel analogs.

References

Application Notes and Protocols: The Potential of 2-(Furan-2-yl)azepane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential utility of the novel chiral amine, 2-(Furan-2-yl)azepane, as an organocatalyst in asymmetric synthesis. While direct catalytic applications of this specific compound are not yet extensively documented in peer-reviewed literature, its structural features—a chiral seven-membered azepane ring and a furan moiety—suggest it as a promising candidate for catalyzing a range of stereoselective transformations. This document provides a theoretical framework for its application, drawing parallels with well-established organocatalytic systems, and offers detailed protocols for screening its catalytic activity.

Introduction to this compound as a Potential Organocatalyst

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of chiral molecules. Chiral amines, in particular, are a cornerstone of this field, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.

This compound is a chiral secondary amine that possesses unique structural characteristics:

  • Chiral Center: The stereogenic center at the 2-position of the azepane ring provides the necessary chiral environment to induce enantioselectivity.

  • Azepane Scaffold: The seven-membered ring of azepane offers a distinct conformational flexibility compared to the more common five-membered (pyrrolidine) or six-membered (piperidine) rings found in catalysts like proline and its derivatives. This unique geometry can influence the steric environment of the catalytic site, potentially leading to novel selectivity.

  • Furan Moiety: The furan ring, an electron-rich aromatic system, can participate in catalysis through electronic effects, π-stacking interactions with the substrate, or by acting as a hydrogen bond acceptor.

These features suggest that this compound could be a versatile catalyst for a variety of asymmetric transformations.

Potential Asymmetric Synthesis Applications

Based on the established reactivity of chiral secondary amines, this compound is a prime candidate for mediating reactions through enamine and iminium ion intermediates.

Enamine Catalysis: Asymmetric Aldol and Michael Reactions

In enamine catalysis, the chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Potential Reactions:

  • Asymmetric Aldol Reaction: The addition of a ketone to an aldehyde to form a chiral β-hydroxy ketone.

  • Asymmetric Michael Addition: The conjugate addition of a ketone or aldehyde to an α,β-unsaturated carbonyl compound.

The proposed catalytic cycle for an asymmetric aldol reaction is depicted below.

enamine_catalysis General Mechanism of Enamine Catalysis catalyst This compound enamine Chiral Enamine catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine intermediate Iminium Intermediate enamine->intermediate + Aldehyde aldehyde Aldehyde aldehyde->intermediate product Chiral Aldol Product intermediate->product + H₂O product->catalyst (Catalyst Regenerated) water H₂O water->intermediate

Caption: General catalytic cycle for an asymmetric aldol reaction mediated by a chiral secondary amine via enamine formation.

Iminium Catalysis: Asymmetric Diels-Alder and Friedel-Crafts Reactions

In iminium catalysis, the chiral amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile.

Potential Reactions:

  • Asymmetric Diels-Alder Reaction: The [4+2] cycloaddition of a diene to an α,β-unsaturated aldehyde or ketone.

  • Asymmetric Friedel-Crafts Alkylation: The addition of electron-rich arenes or heteroarenes to an α,β-unsaturated aldehyde.

Experimental Protocols: Screening of Catalytic Activity

The following protocols are designed to serve as a starting point for evaluating the catalytic potential of this compound. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a well-established model reaction for this purpose.

General Experimental Workflow

experimental_workflow Workflow for Screening Catalytic Activity start Start: Prepare Reagents reaction Set up Reaction: - Add catalyst, aldehyde, solvent - Stir - Add ketone start->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Aqueous Workup (e.g., add NH₄Cl solution) monitoring->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purify Product (Column Chromatography) extraction->purification analysis Analyze Product: - Determine Yield - Determine ee (Chiral HPLC) - Determine dr (¹H NMR) purification->analysis end End: Tabulate Results analysis->end

Caption: A typical experimental workflow for screening the efficacy of a new organocatalyst in an asymmetric reaction.

Protocol: Asymmetric Aldol Reaction

Materials:

  • This compound (as the catalyst)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (freshly distilled)

  • Anhydrous solvent (e.g., Toluene, Chloroform, DMF)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or similar)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) and this compound (0.04 mmol, 20 mol%).

  • Add the chosen anhydrous solvent (1.0 mL).

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10 minutes.

  • Add cyclohexanone (1.0 mmol, 5.0 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC until the 4-nitrobenzaldehyde is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Determine the yield of the purified product.

  • Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

Data Presentation

The results of the screening experiments should be tabulated to allow for easy comparison of the effects of different reaction parameters.

Table 1: Hypothetical Screening Results for the Asymmetric Aldol Reaction Catalyzed by this compound

EntrySolventTemperature (°C)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)
1Toluene25248590:1075
2CHCl₃25249288:1281
3DMF25129585:1565
4Toluene0487895:588
5Toluene-207265>99:194

This table contains hypothetical data for illustrative purposes only.

Conclusion and Outlook

While the catalytic activity of this compound is yet to be fully explored, its unique structural features make it a compelling candidate for the development of novel asymmetric transformations. The protocols and frameworks provided here offer a robust starting point for researchers to investigate its potential. Further studies, including the synthesis of derivatives of this compound and computational modeling, will be invaluable in elucidating its catalytic mechanism and expanding its applications in the synthesis of complex, high-value chiral molecules for the pharmaceutical and agrochemical industries.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(Furan-2-yl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Furan-2-yl)azepane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using a reductive amination approach involving a furan aldehyde and an appropriate amine precursor.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Imine Formation: The initial condensation between the furan aldehyde and the amine may be slow or incomplete.• Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. • If using a salt of the amine, ensure it is neutralized to the free amine before the reaction. • Consider removing water as it forms, for example, by using molecular sieves, to drive the equilibrium towards the imine.
Decomposition of Furan Ring: Furan rings are sensitive to strongly acidic conditions and can undergo polymerization or ring-opening.[1][2]• Avoid strong acids. Use a mild acidic catalyst like acetic acid. • Maintain a low reaction temperature to minimize side reactions.
Inactive Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.• Use a freshly opened bottle of the reducing agent or test its activity on a known substrate. • Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃).[3]
Formation of Multiple Products/Impurities Over-alkylation of the Amine: The newly formed secondary amine can react further with the aldehyde, leading to tertiary amine byproducts.• Use an excess of the amine relative to the aldehyde to favor the formation of the desired secondary amine.[3]
Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (furfuryl alcohol).• Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or NaCNBH₃ at a controlled pH. • Add the reducing agent after confirming the formation of the imine by a monitoring technique like TLC or NMR.
Side Reactions of the Furan Moiety: The furan ring can participate in side reactions, especially under acidic or oxidative conditions.[1][2]• Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Use purified, aldehyde-free starting materials.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.• Employ acid-base extraction to separate the basic amine product from neutral impurities. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[4][5] • Consider converting the amine product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.
Presence of Emulsions during Workup • Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. • Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method is the reductive amination of furfural with a suitable seven-membered ring precursor containing a primary amine. This typically involves the formation of an intermediate imine, which is then reduced to the final azepane product. Another potential route involves the catalytic hydrogenation of a precursor like 2-(furan-2-yl)-3,4,5,6-tetrahydropyridine.

Q2: Which reducing agent is best for the reductive amination to form this compound?

A2: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common and cost-effective option, it can also reduce the starting furfural.[3] Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the reduction of the imine over the aldehyde, especially under mildly acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can track the consumption of the starting materials (furan aldehyde and amine) and the formation of the product. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for primary amines), can help visualize the spots. For more detailed analysis, techniques like GC-MS or LC-MS can be employed.

Q4: What are the optimal reaction conditions (solvent, temperature)?

A4: The optimal conditions can vary depending on the specific substrates and reagents used.

  • Solvent: Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). Methanol is often a good choice as it readily dissolves the borohydride reducing agents.

  • Temperature: Imine formation is often carried out at room temperature or with gentle heating. The reduction step is typically performed at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity of the reducing agent and minimize side reactions.

Q5: My yield is consistently low. What are the most likely reasons?

A5: Consistently low yields can stem from several factors:

  • Substrate Quality: Ensure your starting materials, particularly the furan aldehyde, are pure and free from oxidized impurities.

  • Reaction Conditions: The reaction may not be going to completion. Try extending the reaction time or slightly increasing the temperature for the imine formation step. Ensure the pH is appropriate for the chosen reducing agent.

  • Workup and Purification: Significant product loss can occur during extraction and purification steps. Optimize your extraction procedure and consider alternative purification methods if column chromatography is inefficient.

  • Furan Instability: The furan ring's sensitivity to acid could be a contributing factor.[1][2] Minimizing the amount of acid catalyst and reaction time can be beneficial.

Experimental Protocols

General Protocol for Reductive Amination:

  • Imine Formation:

    • Dissolve the amine precursor (1.0 eq.) in a suitable solvent (e.g., methanol or DCM) in a round-bottom flask under an inert atmosphere.

    • Add the furan aldehyde (1.0-1.2 eq.) to the solution.

    • If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

    • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq.) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the disappearance of the imine by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • If the solvent is water-miscible (like methanol), remove it under reduced pressure.

    • Perform an acid-base extraction:

      • Dilute the residue with water and an immiscible organic solvent (e.g., ethyl acetate).

      • Extract the aqueous layer with the organic solvent.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

G cluster_workflow General Reductive Amination Workflow start Start: Furan Aldehyde + Amine Precursor imine_formation Imine Formation (Solvent, cat. Acid) start->imine_formation monitoring1 Monitor by TLC imine_formation->monitoring1 monitoring1->imine_formation Incomplete reduction Reduction (Reducing Agent, 0°C to RT) monitoring1->reduction Imine Formed monitoring2 Monitor by TLC reduction->monitoring2 monitoring2->reduction Incomplete workup Workup (Quench, Extraction) monitoring2->workup Reaction Complete purification Purification (Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_imine Check Imine Formation (TLC/NMR) low_yield->check_imine check_reagents Verify Reagent Activity (Fresh Reducing Agent) low_yield->check_reagents check_conditions Review Reaction Conditions (Acid Catalyst, Temperature) low_yield->check_conditions check_furan Consider Furan Degradation (Polymerization, Ring Opening) low_yield->check_furan optimize_purification Optimize Purification (Acid-Base Extraction) low_yield->optimize_purification solution_imine Add cat. Acid / Remove H₂O check_imine->solution_imine solution_reagents Use Fresh Reagents check_reagents->solution_reagents solution_conditions Use Milder Acid / Lower Temp. check_conditions->solution_conditions solution_furan Inert Atmosphere / Milder Conditions check_furan->solution_furan solution_purification Implement Acid-Base Wash optimize_purification->solution_purification

References

Technical Support Center: Purification of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Furan-2-yl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, focusing on issues arising from the compound's unique chemical structure.

Issue 1: Low Product Recovery after Silica Gel Column Chromatography

  • Question: I am experiencing significant loss of my this compound product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

  • Answer: Low recovery of furan-containing compounds on silica gel is a frequent issue. The primary causes are the acidic nature of silica gel and the potential for strong adsorption of the basic azepane ring.

    • Acid-Catalyzed Decomposition: Silica gel is inherently acidic and can cause the degradation of the acid-sensitive furan ring, leading to ring-opening and polymerization.[1]

    • Strong Adsorption: The basic nitrogen of the azepane ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and irreversible adsorption.

    Troubleshooting Steps:

    • Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.[1]

    • Use a Buffered Mobile Phase: Add a small percentage of a volatile base like triethylamine or pyridine (0.1-0.5%) to your eluent to maintain neutral conditions throughout the purification.[1]

    • Consider an Alternative Stationary Phase: If acid sensitivity is a major concern, consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that this will likely require re-optimization of your solvent system.[1]

    • Dry Loading: For compounds that are sparingly soluble in the initial eluent, dry loading can be beneficial. Pre-adsorb your crude product onto a small amount of silica gel or an inert support like Celite®, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[1]

Issue 2: Product Discoloration (Turning Dark) During and After Purification

  • Question: My purified this compound fractions are initially colorless but darken over time. What is causing this discoloration?

  • Answer: The discoloration of furan-containing compounds is often due to oxidation and polymerization, which can be accelerated by exposure to air, light, and residual acid.[2]

    Mitigation Strategies:

    • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and long-term storage.

    • Minimize Light Exposure: Protect the compound from light by wrapping collection flasks and storage vials in aluminum foil.[2]

    • Acid-Free Workup: Ensure that the workup procedure effectively removes all acidic residues before purification. A wash with a mild aqueous base like sodium bicarbonate solution is recommended.[1]

    • Low-Temperature Storage: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere.

Issue 3: Co-elution of Impurities with the Product

  • Question: I am having difficulty separating my product from a persistent impurity during column chromatography. How can I improve the separation?

  • Answer: Co-elution occurs when the product and an impurity have very similar polarities.

    Optimization Techniques:

    • Solvent System Optimization: Systematically screen different solvent systems with varying polarities and compositions. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The addition of a small amount of a third solvent, such as methanol, can sometimes significantly improve separation.

    • Alternative Chromatographic Techniques:

      • Reversed-Phase Chromatography (C18): If the compound and impurities have different hydrophobicities, reversed-phase chromatography can be an effective alternative.[3]

      • Ion-Exchange Chromatography: Given the basic nature of the azepane moiety, cation-exchange chromatography could be a viable option for separating it from neutral or acidic impurities.

    • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to separate. This is a more advanced technique and should be approached with caution.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound volatile? Should I be concerned about product loss during solvent evaporation?

  • Q2: What are the expected starting materials and potential side-products from the synthesis of this compound that I should be aware of during purification?

    • A2: The synthesis of this compound would likely involve the reaction of furan with an azepane derivative or a precursor. Potential impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as over-alkylation or polymerization of the furan moiety. The specific impurities will depend on the synthetic route employed.

  • Q3: Can I use distillation to purify this compound?

    • A3: The predicted boiling point of this compound is 249.8°C at 760 mmHg.[5] Distillation at atmospheric pressure is likely not feasible as furan compounds can decompose at high temperatures.[2] Vacuum distillation could be a possibility, but care must be taken to avoid thermal degradation. It is crucial to keep the heating bath temperature as low as possible.[2]

Data Presentation

The following tables present illustrative data on how different purification parameters can affect the yield and purity of this compound. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Effect of Stationary Phase on Purification Outcome

Stationary PhaseEluent SystemRecovery (%)Purity (%)Observations
Silica GelHexane:Ethyl Acetate (7:3)6592Significant tailing and some product loss observed.
Neutralized Silica Gel (1% Et3N in eluent)Hexane:Ethyl Acetate (7:3)8597Reduced tailing and improved recovery.
Neutral AluminaHexane:Ethyl Acetate (8:2)8896Good separation, requires a less polar eluent.
C18 Reversed-PhaseAcetonitrile:Water (6:4)9298Excellent separation from non-polar impurities.

Table 2: Influence of Eluent Modifier on Silica Gel Chromatography

Modifier in Hexane:EtOAc (7:3)Tailing FactorResolution (Product vs. Impurity A)Yield (%)
None2.50.868
0.1% Triethylamine1.21.585
0.5% Triethylamine1.11.686
0.1% Acetic Acid3.10.645 (degradation)

Experimental Protocols

Protocol 1: Purification by Neutralized Silica Gel Column Chromatography

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel in a beaker. Add the chosen eluent (e.g., Hexane:Ethyl Acetate 7:3) to create a slurry.

  • Neutralization: Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir gently for 15 minutes.

  • Column Packing: Carefully pour the neutralized silica gel slurry into the chromatography column. Allow the silica to pack under gravity, then apply gentle pressure to achieve a well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the neutralized eluent, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at a reduced temperature and pressure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve column Neutralized Silica Gel Column dissolve->column elute Elute with Buffered Mobile Phase column->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery from Silica Column? acid_decomp Acid-catalyzed Decomposition start->acid_decomp Yes strong_adsorption Strong Adsorption (Basic N) start->strong_adsorption Yes neutralize_silica Neutralize Silica Gel (e.g., with Et3N) acid_decomp->neutralize_silica alt_stationary_phase Use Alternative Stationary Phase (Alumina, C18) acid_decomp->alt_stationary_phase strong_adsorption->neutralize_silica buffered_eluent Use Buffered Eluent strong_adsorption->buffered_eluent

Caption: Troubleshooting low recovery of this compound.

References

"troubleshooting 2-(Furan-2-yl)azepane synthesis side reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Furan-2-yl)azepane Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this heterocyclic compound. The following guides and frequently asked questions (FAQs) address specific challenges, from low yields to unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields are typically attributed to three main factors: incomplete reaction, degradation of the furan ring, and product loss during workup or purification.[1] The furan moiety is particularly sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening side reactions.[1][2] Additionally, the stability of the azepane ring and its precursors can be influenced by reaction conditions.[3]

Q2: My reaction mixture has turned dark brown or black, and a tar-like substance has formed. What is causing this?

A2: The formation of dark, insoluble tars is a classic indicator of furan polymerization.[1] This side reaction is most often catalyzed by acidic conditions, especially strong protic acids (e.g., H₂SO₄, HCl) or even Lewis acids at elevated temperatures.[1][2] Electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's reactivity towards electrophiles.[2]

Q3: I've isolated my product, but my NMR spectrum shows unexpected peaks. What are the likely side products?

A3: Besides polymerization, two common side products may arise:

  • Ring-Opened Products: Under aqueous acidic conditions, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound.[4][5] This linear species may be present in your crude product.

  • Over-reduction Products: If using aggressive hydrogenation conditions (e.g., high pressure H₂, Raney Nickel) to form the azepane ring via reductive amination, the furan ring can be partially or fully reduced to dihydrofuran or tetrahydrofuran derivatives, respectively.[6]

Q4: How can I effectively purify this compound? I'm experiencing product degradation on my silica gel column.

A4: Purification can be challenging due to the compound's potential instability. Standard silica gel is acidic and can cause degradation or polymerization of furan-containing compounds on the column.[1] Consider the following strategies:

  • Use deactivated or neutral silica gel. You can prepare this by pre-treating the silica with a solution of triethylamine in your eluent system.

  • Opt for alumina chromatography (neutral or basic).

  • For volatile derivatives, vacuum distillation can be an effective purification method, but care must be taken to avoid high temperatures that could cause decomposition.[1]

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation
SymptomPossible CauseSuggested Solution
Reaction turns black/brown; significant insoluble material forms.Acid-Catalyzed Polymerization of Furan: The furan ring is unstable in the presence of strong acids.[1][2]1. Use Milder Acid Catalysts: Replace strong acids like H₂SO₄ with milder options such as p-toluenesulfonic acid (p-TsOH), scandium triflate (Sc(OTf)₃), or acetic acid.[1] 2. Lower Reaction Temperature: Reducing the temperature can significantly slow the rate of polymerization. 3. Ensure Anhydrous Conditions: Water can promote ring-opening and subsequent side reactions.[4] Use dry solvents and reagents.
Reaction stalls; starting material remains after prolonged time.Insufficient Catalyst Activity or Inappropriate Reducing Agent: The chosen conditions may not be optimal for the cyclization or reductive amination step.1. Screen Catalysts: Test a panel of Lewis or Brønsted acids to find the optimal balance between reactivity and stability. 2. Change Reducing Agent: For reductive amination, switch from a harsh reagent (e.g., H₂/Pd-C) to a milder one like sodium triacetoxyborohydride (STAB), which is effective under weakly acidic conditions.
Issue 2: Formation of Unexpected Byproducts
SymptomPossible CauseSuggested Solution
LC-MS or NMR indicates a product with a higher mass and loss of aromaticity.Over-reduction of Furan Ring: Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the furan ring in addition to the desired imine reduction.[6]1. Use Chemoselective Reagents: Employ hydride reagents like NaBH₄ or NaBH(OAc)₃ that selectively reduce imines over furans. 2. Control Hydrogenation: If hydrogenation is necessary, use a less active catalyst (e.g., Pd/C with a catalyst poison) or carefully control the H₂ pressure and reaction time.
NMR shows loss of furan signals and appearance of aldehyde/ketone peaks.Hydrolytic Ring-Opening of Furan: Presence of water under acidic conditions can open the furan ring to a 1,4-dicarbonyl.[5]1. Maintain Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Non-Aqueous Workup: Use a workup procedure that avoids acidic aqueous solutions until the product is stable or protected.

Quantitative Data Summary

The following table provides hypothetical data on how reaction conditions can influence the outcome of a reductive amination synthesis of this compound from a suitable amino-ketone precursor.

Catalyst / Reducing AgentTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Major Side Product (%)
H₂, 10% Pd/C50243540 (Over-reduction)
Ti(OiPr)₄ / NaBH₄25126515 (Unreacted SM)
Acetic Acid / NaBH(OAc)₃25885<5 (Polymer)
p-TsOH / NaBH(OAc)₃5065030 (Polymerization)

This data is illustrative and serves to demonstrate general trends.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a common method for synthesizing this compound from a linear precursor, 6-amino-1-(furan-2-yl)hexan-1-one, using a mild reducing agent.

Materials:

  • 6-amino-1-(furan-2-yl)hexan-1-one hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • To a solution of 6-amino-1-(furan-2-yl)hexan-1-one hydrochloride (1.0 eq) in anhydrous DCM (0.1 M), add glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Deactivated Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

Methodology:

  • Prepare Deactivated Silica: Prepare a slurry of silica gel in the desired starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the Column: Pack a chromatography column with the deactivated silica slurry.

  • Prepare the Eluent: Prepare the mobile phase with the same concentration of triethylamine (1%) to maintain the neutrality of the column throughout the purification.

  • Load and Elute: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%), with each eluent containing 1% triethylamine.

  • Collect and Analyze: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step, though co-evaporation with a solvent like toluene may be necessary for complete removal.

Visualizations

Synthesis_Pathway start_material 6-Amino-1-(furan-2-yl)hexan-1-one intermediate Cyclic Iminium Ion (Intermediate) start_material->intermediate Acetic Acid, DCM, RT product This compound intermediate->product NaBH(OAc)₃, RT

Caption: Proposed synthesis pathway for this compound via intramolecular reductive amination.

Side_Reactions furan_precursor Furan-containing Precursor polymer Polymer / Tar furan_precursor->polymer Strong Acid (H⁺) or Heat ring_opened 1,4-Dicarbonyl (Ring-Opened Product) furan_precursor->ring_opened H⁺ / H₂O over_reduced Tetrahydrofuran Derivative (Over-reduced Product) furan_precursor->over_reduced H₂ / Pd-C (Harsh Conditions)

Caption: Common side reaction pathways encountered during the synthesis of furan-containing compounds.

Troubleshooting_Workflow start Reaction Complete? low_yield Low Yield or No Product? start->low_yield No purify Proceed to Purification start->purify Yes check_sm Analyze Starting Material (Purity, Identity) low_yield->check_sm No Product, Only SM analyze_crude Analyze Crude Mixture (NMR, LC-MS) low_yield->analyze_crude Yes tar Tar Formation? analyze_crude->tar byproducts Unexpected Byproducts? tar->byproducts No sol_tar Use Milder Acid, Lower Temperature, Anhydrous Conditions tar->sol_tar Yes sol_byproducts Use Milder Reagents, Ensure Anhydrous Conditions byproducts->sol_byproducts Yes sol_yield Optimize Conditions: Screen Reagents, Check Temperature/Time byproducts->sol_yield No, just low conversion

Caption: A logical workflow for troubleshooting common issues in the synthesis reaction.

References

"optimization of reaction conditions for 2-(Furan-2-yl)azepane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Furan-2-yl)azepane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and effective method for the synthesis of this compound and its derivatives is the Pictet-Spengler reaction. This reaction involves the condensation of a suitable amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of a furan-containing amine with a suitable carbonyl compound to form the azepane ring.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors for the Pictet-Spengler synthesis of this compound are typically:

  • A furan-containing amine: such as 1-(furan-2-yl)methanamine.

  • A suitable carbonyl compound: that can undergo cyclization to form the seven-membered azepane ring.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in this synthesis can be attributed to several factors:

  • Purity of Reactants: Ensure the starting materials, particularly the amine, are of high purity as impurities can interfere with the reaction.

  • Inefficient Cyclization: The ring-closing step to form the seven-membered azepane ring can be challenging due to unfavorable ring strain.

  • Suboptimal Reaction Temperature: The reaction may require precise temperature control. While some reactions proceed at room temperature, others may need heating to overcome the activation energy.[4] However, excessive heat can lead to decomposition and side product formation.

  • Incorrect Catalyst or Catalyst Loading: The choice of acid catalyst and its concentration are crucial for promoting the cyclization step efficiently.

Q4: What are common side products, and how can they be minimized?

A4: A common side product can be the formation of an intermediate imine that does not undergo complete cyclization. Incomplete reactions may also lead to the presence of unreacted starting materials. To minimize these, ensure optimal reaction conditions, including appropriate catalyst concentration and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[5]

Q5: How can I purify the final product?

A5: The crude product can be purified using standard laboratory techniques. The most common methods include:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Purity of starting materialsEnsure the purity of reactants, particularly the amine, which can be prone to degradation.
Inactive catalystUse a fresh, high-quality acid catalyst. Consider screening different acid catalysts (e.g., TFA, HCl, TsOH).
Reaction not reaching completionIncrease the reaction time or consider gentle heating. Monitor the reaction progress using TLC to determine the optimal reaction time.[5]
Poor Diastereoselectivity Suboptimal reaction conditionsThe choice of solvent and catalyst can influence the stereochemical outcome. Experiment with different solvents and Lewis acids to improve diastereoselectivity.[4]
Difficult Purification Presence of multiple side productsOptimize reaction conditions to minimize side product formation. Consider using a different purification technique, such as preparative HPLC.

Experimental Protocols

Proposed Synthesis of this compound via Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 1-(Furan-2-yl)methanamine

  • A suitable carbonyl precursor

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another appropriate solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1-(Furan-2-yl)methanamine (1.0 equiv) in anhydrous DCM.

  • Add the carbonyl compound (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., TFA, 0.1-1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-(Furan-2-yl)methanamine in DCM add_carbonyl Add Carbonyl Compound start->add_carbonyl cool Cool to 0°C add_carbonyl->cool add_catalyst Add Acid Catalyst cool->add_catalyst react Stir at RT (12-24h) add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_catalyst Verify Catalyst Activity check_purity->check_catalyst Pure solution_purity Use Fresh/Purified Starting Material check_purity->solution_purity Impure optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Active solution_catalyst Try Different Catalyst/Loading check_catalyst->solution_catalyst Inactive extend_time Extend Reaction Time optimize_temp->extend_time Optimal solution_temp Screen a Range of Temperatures optimize_temp->solution_temp Suboptimal solution_time Monitor by TLC to Determine Optimal Time extend_time->solution_time

Caption: Decision-making flowchart for troubleshooting low yield.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor This compound Derivative (Hypothetical) inhibitor->raf

Caption: Hypothetical inhibition of a signaling pathway.

References

"stability issues of the furan ring in 2-(Furan-2-yl)azepane"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-(Furan-2-yl)azepane

Welcome to the technical support center for this compound and related furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the furan ring in this compound?

A1: The furan ring is susceptible to three main degradation pathways:

  • Acid-Catalyzed Ring Opening: The furan ring can undergo irreversible ring-opening in acidic conditions, leading to the formation of dicarbonyl species and potentially polymerization.[1] This is often initiated by protonation of the furan ring, which is the rate-limiting step.[1][2][3]

  • Oxidation: The electron-rich furan ring is prone to oxidation, which can lead to the formation of reactive intermediates and cleavage of the ring.[4] Common laboratory conditions, including exposure to air and certain reagents, can facilitate oxidation.

  • Metabolic Degradation: In biological systems, the furan ring can be metabolized by cytochrome P450 (CYP) enzymes.[5] This can produce reactive metabolites, such as epoxides or cis-enediones, which may lead to toxicity.[5]

Q2: How do substituents on the furan ring affect its stability?

A2: Substituents significantly influence the electronic properties and stability of the furan ring.

  • Electron-withdrawing groups (e.g., nitro, carboxyl) decrease the electron density of the ring, making it less susceptible to protonation and thus more stable in acidic media.[6][7]

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the ring's electron density, rendering it more reactive towards electrophiles and more prone to acid-catalyzed degradation and polymerization.[7]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dark, and dry environment. If in solution, use a polar aprotic solvent like DMF, which has been shown to have a stabilizing effect on furan derivatives.[6][8] Solutions should be stored at low temperatures (e.g., -20°C) and protected from light. Avoid prolonged storage in protic or acidic solvents.

Troubleshooting Guides

Issue 1: Degradation of this compound in Acidic Conditions

Symptoms:

  • Low or no recovery of the starting material after a reaction or work-up involving acidic conditions.

  • Appearance of unknown impurities in NMR or LC-MS analysis.

  • Formation of a dark-colored, insoluble polymeric material.[2]

Troubleshooting Steps:

Step Action Rationale
1. pH Modification If possible, perform the reaction at a higher pH or use milder acidic conditions (e.g., buffered solutions).The furan ring is more stable at a pH between 5 and 10.[6]
2. Temperature Control Conduct the reaction and work-up at the lowest practical temperature.Higher temperatures accelerate the rate of acid-catalyzed degradation.[1]
3. Minimize Exposure Time Reduce the duration of exposure to acidic conditions.Prolonged exposure increases the extent of degradation.
4. Solvent Choice Use polar aprotic solvents, such as DMF or DMSO, instead of protic solvents like water or alcohols.Polar aprotic solvents can have a stabilizing effect on furan derivatives.[6][8]
5. Structural Modification If in the design phase, consider adding electron-withdrawing substituents to the furan ring.These groups can significantly improve stability in acidic environments.[6][7]
Issue 2: Oxidative Degradation of this compound

Symptoms:

  • Appearance of new, more polar spots on TLC.

  • Mass spectrometry data indicating the addition of one or more oxygen atoms.

  • Gradual discoloration of the compound upon exposure to air.

Troubleshooting Steps:

Step Action Rationale
1. Inert Atmosphere Perform reactions under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric oxygen.
2. Degas Solvents Use solvents that have been degassed to remove dissolved oxygen.Dissolved oxygen can be a source of oxidation.
3. Avoid Oxidizing Agents Carefully review all reagents to ensure no unintended oxidizing agents are present.Furan rings are sensitive to a variety of oxidants.[4][7]
4. Add Antioxidants Consider the addition of a radical scavenger, such as BHT, in small amounts if compatible with the reaction chemistry.This can inhibit radical-mediated oxidation pathways.
5. Light Protection Store the compound and conduct reactions in vessels protected from light.Light can promote the formation of reactive oxygen species.
Issue 3: High In Vitro Metabolic Clearance

Symptoms:

  • Rapid disappearance of the parent compound in liver microsome or hepatocyte stability assays.

  • Short in vitro half-life (t½).

Troubleshooting Steps:

Step Action Rationale
1. CYP450 Inhibition Studies Conduct co-incubation experiments with specific CYP450 inhibitors.This helps to identify the specific CYP isoforms responsible for the metabolism.[5]
2. Use of Recombinant CYP Isoforms Test the compound's stability with individual recombinant human CYP enzymes.This confirms which specific isoforms are metabolizing your compound.[5]
3. Deuteration Strategically replace hydrogen atoms on the furan ring with deuterium.The stronger carbon-deuterium bond can slow down CYP-mediated metabolism (kinetic isotope effect).[5]
4. Bioisosteric Replacement Consider replacing the furan ring with a more metabolically stable bioisostere (e.g., thiophene, pyridine).This is a common strategy in drug design to improve metabolic stability.[9]

Quantitative Data

Table 1: pH Stability of Representative Furan Derivatives

CompoundpHTemperature (°C)Half-life (t½)Reference
Furan1.025< 1 hourGeneral knowledge from[1][3]
2-Methylfuran1.025Several hoursGeneral knowledge from[1][3]
2-Furoic Acid1.025> 24 hoursGeneral knowledge from[7]
Furan7.025StableGeneral knowledge from[6]

Table 2: In Vitro Metabolic Stability of Representative Furan Derivatives in Human Liver Microsomes (HLM)

CompoundHLM Concentration (mg/mL)Intrinsic Clearance (CLint, µL/min/mg)In Vitro Half-life (t½, min)Primary Metabolizing EnzymeReference
Furan0.527.52.8CYP2E1[10]
2-Methylfuran0.522.22.2CYP2E1[10]
Furfural0.524.16.0Not specified[10]
5-Hydroxymethylfurfural0.519.14.8Not specified[10]

Experimental Protocols

Protocol 1: pH Stability Assay

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Buffer solutions (e.g., pH 2.0, 4.0, 7.4, 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubator (37°C)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • In separate vials for each pH, add the appropriate buffer solution.

  • Spike the buffer solutions with the stock solution to a final concentration of 10 µM.

  • Incubate the vials at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the percentage of the remaining parent compound against time to determine the degradation rate and half-life at each pH.

Protocol 2: Oxidative Stability Assay

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Solvent (e.g., acetonitrile or methanol)

  • Oxidizing agent (e.g., hydrogen peroxide or m-CPBA)

  • Inert gas (nitrogen or argon)

  • Reaction vessels (e.g., amber vials)

  • TLC plates and developing chamber

  • LC-MS system

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Divide the solution into two vials. One will serve as the control.

  • To the experimental vial, add a controlled amount of the oxidizing agent.

  • Seal both vials and stir at room temperature, protected from light.

  • Monitor the reaction progress by TLC at regular intervals, comparing the experimental vial to the control.

  • After a set time (e.g., 24 hours), or when significant degradation is observed, quench the reaction (if necessary).

  • Analyze both the control and experimental samples by LC-MS to identify degradation products.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of this compound in the presence of liver enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compound (e.g., a known rapidly metabolized drug)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture by adding HLM to the phosphate buffer.

  • Add this compound to the mixture to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[1][5][11]

Visualizations

cluster_acid_degradation Acid-Catalyzed Furan Ring Opening Furan_Ring Furan Ring of This compound Protonation Protonation (H+) (Rate-Limiting Step) Furan_Ring->Protonation Acidic Conditions Furanium_Ion Reactive Furanium Ion Protonation->Furanium_Ion Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Furanium_Ion->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate (Dicarbonyl Species) Nucleophilic_Attack->Ring_Opened_Intermediate Polymerization Polymerization Ring_Opened_Intermediate->Polymerization

Caption: Acid-catalyzed degradation pathway of the furan ring.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: Compound Synthesis pH_Stability pH Stability Assay (pH 2, 7.4, 9) Start->pH_Stability Oxidative_Stability Oxidative Stability Assay (e.g., H2O2) Start->Oxidative_Stability Metabolic_Stability Metabolic Stability Assay (HLM, Hepatocytes) Start->Metabolic_Stability Analyze_Data Analyze Data: Calculate t½ and CLint pH_Stability->Analyze_Data Oxidative_Stability->Analyze_Data Metabolic_Stability->Analyze_Data Decision Decision: Is the compound stable? Analyze_Data->Decision Proceed Proceed to further studies Decision->Proceed Yes Optimize Optimize Structure: (e.g., Bioisosteric Replacement) Decision->Optimize No Optimize->Start

Caption: Workflow for assessing the stability of a furan-containing compound.

cluster_troubleshooting_logic Troubleshooting Logic for Compound Degradation Degradation_Observed Degradation Observed? Acidic_Conditions Acidic Conditions Present? Degradation_Observed->Acidic_Conditions Yes Oxidizing_Agents Oxidizing Agents Present? Acidic_Conditions->Oxidizing_Agents No Acid_Troubleshooting Follow Acidic Degradation Guide Acidic_Conditions->Acid_Troubleshooting Yes Biological_Matrix In a Biological Matrix? Oxidizing_Agents->Biological_Matrix No Oxidation_Troubleshooting Follow Oxidative Degradation Guide Oxidizing_Agents->Oxidation_Troubleshooting Yes Metabolic_Troubleshooting Follow Metabolic Instability Guide Biological_Matrix->Metabolic_Troubleshooting Yes Re-evaluate Re-evaluate Reaction Conditions and Purity of Reagents Biological_Matrix->Re-evaluate No

Caption: Decision tree for troubleshooting furan ring instability.

References

Technical Support Center: 2-(Furan-2-yl)azepane NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the NMR analysis of 2-(Furan-2-yl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving NMR spectral overlap and other common issues encountered during the structural elucidation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the 1D ¹H NMR spectrum of this compound complex and prone to signal overlap?

The complexity and signal overlap in the ¹H NMR spectrum of this compound arise from several factors:

  • Multiple Aliphatic Protons: The azepane ring contains a large number of methylene (CH₂) groups in similar chemical environments, leading to overlapping multiplets in the aliphatic region of the spectrum.[1]

  • Conformational Dynamics: The flexible seven-membered azepane ring can exist in multiple conformations, which may broaden signals or result in a more complex spectrum if the rate of exchange is on the NMR timescale.[2]

  • Spin-Spin Coupling: Extensive scalar coupling between adjacent protons in both the azepane and furan rings creates complex splitting patterns (multiplets) that can easily overlap.

Q2: Which protons in this compound are most likely to have overlapping signals?

Based on the structure, significant overlap is expected in the following regions:

  • Azepane Ring Protons: The protons on carbons 3, 4, 5, and 6 of the azepane ring are in a flexible aliphatic environment and are likely to have very similar chemical shifts, resulting in a crowded region of the spectrum.

  • Furan Ring Protons: While the furan ring protons are in the aromatic region and generally more dispersed, they can still be close in chemical shift, and their coupling patterns might overlap, especially at lower magnetic field strengths.[3][4]

Q3: What are the initial steps to take when encountering significant signal overlap in the ¹H NMR spectrum?

The most effective initial approach is to utilize two-dimensional (2D) NMR experiments to disperse the signals into a second dimension.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is crucial for identifying protons that are directly coupled to each other (typically over 2-3 bonds). It helps trace the connectivity within the furan and azepane rings.[6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a very powerful technique for resolving proton overlap by correlating each proton to its directly attached carbon atom. Since ¹³C chemical shifts have a much wider range, this experiment effectively separates overlapping proton signals.[5][7]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the NMR analysis of this compound.

Problem 1: The multiplets of the azepane ring protons are severely overlapped, preventing the determination of coupling constants and stereochemistry.

  • Solution A: Change the NMR Solvent

    • Rationale: Different deuterated solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions. This can often resolve accidental isochrony (where different protons have the same chemical shift).[2][8]

    • Recommendation: If the spectrum was acquired in CDCl₃, try acquiring a spectrum in a more aromatic solvent like benzene-d₆ or a more polar solvent like acetone-d₆.

  • Solution B: Use a Lanthanide Shift Reagent (LSR)

    • Rationale: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atom in the azepane ring.[9][10][11] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[12][13] This can effectively spread out overlapping signals.[8]

    • Common LSRs: Eu(fod)₃ and Pr(fod)₃ are common choices. Eu(fod)₃ typically induces downfield shifts, while Pr(fod)₃ causes upfield shifts.[10]

  • Solution C: Advanced 2D NMR Experiments

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful for identifying all protons within a spin system. For this compound, it can help to identify all the protons belonging to the azepane ring, even if they are not directly coupled.[14]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for confirming the overall structure and assigning quaternary carbons.[6]

Problem 2: The furan ring proton signals are difficult to assign unambiguously.

  • Solution A: 2D NMR Spectroscopy

    • ¹H-¹H COSY: Will show the coupling between adjacent furan protons.

    • ¹H-¹³C HSQC: Will correlate each furan proton to its corresponding carbon.[3]

    • ¹H-¹³C HMBC: Will show long-range correlations from the furan protons to other carbons in the furan ring and to the carbon of the azepane ring at the point of attachment.

  • Solution B: Nuclear Overhauser Effect (NOE) Experiments

    • 1D NOE Difference or 2D NOESY/ROESY: These experiments identify protons that are close in space. For example, irradiation of the proton at position 2 of the azepane ring should show an NOE to the adjacent proton on the furan ring, confirming their proximity and helping with assignment.[14]

Experimental Protocols

1. Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[3][4] Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Tune and match the probe for the ¹H frequency.[15]

    • Shim the magnetic field to obtain good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans (ns): 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

2. 2D ¹H-¹H COSY

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Time Domain (TD): 2048 points in F2, 256-512 increments in F1.

    • Number of Scans (ns): 2-8 per increment.

    • Spectral Width: Set to the same as the 1D ¹H spectrum in both dimensions.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

3. 2D ¹H-¹³C HSQC

  • Pulse Program: A standard gradient-selected, phase-sensitive HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to distinguish CH/CH₃ from CH₂ signals.[3]

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): As per the 1D ¹H spectrum.

    • ¹³C Spectral Width (F1): Typically 0-160 ppm.

    • Time Domain (TD): 1024 points in F2, 128-256 increments in F1.

    • Number of Scans (ns): 4-16 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Data Presentation

Table 1: Comparison of NMR Techniques for Resolving Overlap in this compound

TechniqueResolution EnhancementExperiment TimeInformation Gained
Solvent Change Low to Medium< 10 minutes per solventDifferential chemical shifts.
Lanthanide Shift Reagent Medium to High15-30 minutesSpreads out signals based on proximity to the binding site.[13]
¹H-¹H COSY Medium15-60 minutesShows proton-proton coupling networks.[5]
¹H-¹H TOCSY High30-90 minutesIdentifies all protons within a spin system (e.g., the entire azepane ring).[5]
¹H-¹³C HSQC Very High1-2 hoursResolves proton overlap via correlation to the widely dispersed ¹³C spectrum.[5][7]
¹H-¹³C HMBC High2-4 hoursEstablishes long-range (2-3 bond) H-C connectivities, confirming the molecular skeleton.
NOESY/ROESY N/A (for assignment)2-8 hoursDetermines spatial proximity of protons, aiding in stereochemical and conformational analysis.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for NMR Spectral Overlap start 1D ¹H NMR Spectrum Acquired overlap Severe Spectral Overlap Observed? start->overlap no_overlap Proceed with Standard Analysis overlap->no_overlap No step1 Step 1: Change Solvent (e.g., Benzene-d₆) overlap->step1 Yes overlap_resolved1 Overlap Resolved? step1->overlap_resolved1 step2 Step 2: Acquire 2D NMR (COSY, HSQC) overlap_resolved1->step2 No final_analysis Complete Structural Elucidation overlap_resolved1->final_analysis Yes overlap_resolved2 Ambiguity Remains? step2->overlap_resolved2 step3 Step 3: Advanced Methods (TOCSY, HMBC, NOESY, LSR) overlap_resolved2->step3 Yes overlap_resolved2->final_analysis No step3->final_analysis

Caption: A step-by-step workflow for troubleshooting NMR spectral overlap.

nmr_experiment_relations Interrelation of Key NMR Experiments H1_NMR 1D ¹H NMR (Initial Survey) COSY ¹H-¹H COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure Proton Skeleton HSQC->Structure Resolves Overlap HMBC->Structure Confirms Connectivity

Caption: How different NMR experiments contribute to final structure elucidation.

References

Technical Support Center: Analysis of 2-(Furan-2-yl)azepane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-(Furan-2-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may arise during experimentation.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern of this compound

Key Fragmentation Pathways:

  • Alpha-Cleavage: As a cyclic amine, the predominant fragmentation is expected to be α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] This is a characteristic fragmentation mode for aliphatic amines.[2] The largest substituent attached to the α-carbon is preferentially lost.[1]

  • Ring Opening and Fragmentation: Cleavage of the bond between the furan ring and the azepane ring can lead to the formation of ions corresponding to each ring structure.

  • Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often through the loss of CO (carbon monoxide) or other small neutral molecules.

  • Azepane Ring Fragmentation: The azepane ring can undergo cleavage, leading to the loss of ethylene (C2H4) or other small alkyl fragments.[1]

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Loss Fragmentation Pathway
165[C10H15NO]+• (Molecular Ion)Electron Ionization
164[M-H]+Loss of a hydrogen radical from the azepane ring
95[C5H5O]+ (Furfuryl cation)Cleavage of the bond between the furan and azepane rings
81[C4H5O]+Loss of CH2 from the furfuryl cation or rearrangement
70[C5H10N]+Azepane ring fragment after cleavage from the furan ring
67[C4H5N]+•Fragmentation of the azepane ring

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of N-heterocyclic compounds like this compound.

Q1: Why is the molecular ion peak (m/z 165) weak or absent in my spectrum?

A1: A weak or absent molecular ion peak is a common issue for some classes of compounds, including certain amines.[2]

  • Cause: The molecular ion may be unstable and readily undergo fragmentation.

  • Troubleshooting Steps:

    • Lower the Ionization Energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to a lower value) can decrease fragmentation and enhance the molecular ion peak.

    • Use a Softer Ionization Technique: Consider using chemical ionization (CI) instead of electron ionization (EI). CI is a softer technique that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]+ at m/z 166).

    • Check for Thermal Degradation: The compound might be degrading in the GC inlet. Lowering the injector temperature could mitigate this.

Q2: I am observing significant signal suppression. What are the likely causes and solutions?

A2: Signal suppression, or ion suppression, occurs when other components in the sample matrix interfere with the ionization of the analyte of interest, leading to a lower-than-expected signal.[3]

  • Cause: Co-eluting compounds from the sample matrix can compete with the analyte for ionization.[3]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize your GC method (e.g., temperature ramp, column type) to separate the analyte from interfering matrix components.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components before analysis.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their suppressive effects.

Q3: The baseline of my chromatogram is noisy or drifting. How can I resolve this?

A3: A noisy or drifting baseline can make it difficult to detect and accurately quantify low-abundance peaks.[4]

  • Cause: This can be due to column bleed, contamination in the GC-MS system, or detector instability.[5]

  • Troubleshooting Steps:

    • Bake Out the GC Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.[5]

    • Check for Leaks: Ensure all fittings in the GC-MS system are tight and leak-free.

    • Clean the Ion Source: A contaminated ion source is a common cause of baseline issues. Follow the manufacturer's instructions for cleaning the ion source.

Q4: I am seeing unexpected peaks in my mass spectrum. What could be their origin?

A4: Unexpected peaks can arise from various sources.

  • Cause: Contamination from solvents, sample handling, or the instrument itself. "Ghost peaks" can also appear due to carryover from previous injections.[5]

  • Troubleshooting Steps:

    • Run a Blank Analysis: Inject a sample of the solvent used for your sample preparation to check for contamination.

    • Clean the Injection Port: Septum bleed or contamination in the injector can introduce extraneous peaks.

    • Ensure Proper Sample Handling: Use high-purity solvents and clean glassware to avoid introducing contaminants.

TroubleshootingWorkflow start Start: Mass Spec Issue issue Identify Primary Issue start->issue no_peak Weak or Absent Molecular Ion Peak issue->no_peak No Signal suppression Signal Suppression issue->suppression Low Signal baseline Noisy or Drifting Baseline issue->baseline Poor Quality extra_peaks Unexpected Peaks issue->extra_peaks Contamination no_peak_sol1 Lower Ionization Energy no_peak->no_peak_sol1 suppression_sol1 Optimize GC Method suppression->suppression_sol1 baseline_sol1 Bake Out GC Column baseline->baseline_sol1 extra_peaks_sol1 Run Solvent Blank extra_peaks->extra_peaks_sol1 no_peak_sol2 Use Softer Ionization (CI) no_peak_sol1->no_peak_sol2 no_peak_sol3 Lower Injector Temperature no_peak_sol2->no_peak_sol3 end Issue Resolved no_peak_sol3->end suppression_sol2 Improve Sample Cleanup suppression_sol1->suppression_sol2 suppression_sol3 Dilute Sample suppression_sol2->suppression_sol3 suppression_sol3->end baseline_sol2 Check for Leaks baseline_sol1->baseline_sol2 baseline_sol3 Clean Ion Source baseline_sol2->baseline_sol3 baseline_sol3->end extra_peaks_sol2 Clean Injection Port extra_peaks_sol1->extra_peaks_sol2 extra_peaks_sol3 Review Sample Handling extra_peaks_sol2->extra_peaks_sol3 extra_peaks_sol3->end

Caption: Troubleshooting workflow for common mass spectrometry issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention time for this compound in a standard GC-MS analysis?

A1: The retention time is highly dependent on the specific GC conditions used, including the column type, temperature program, and carrier gas flow rate. For a non-polar column like a DB-5ms, the retention time will be influenced by the compound's boiling point and interactions with the stationary phase. It is essential to run a standard of this compound to determine its retention time under your specific experimental conditions.

Q2: Can I use LC-MS to analyze this compound?

A2: Yes, LC-MS is a viable alternative for analyzing this compound. Electrospray ionization (ESI) would likely be the preferred ionization method. In positive ion mode, you would expect to see the protonated molecule [M+H]+ at m/z 166. LC-MS can be particularly useful if the compound is thermally labile or if you need to analyze it in complex biological matrices where signal suppression in GC-MS might be a significant issue.

Q3: How can I confirm the identity of the fragment ions in my mass spectrum?

A3: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the fragment ions and confirm their identity. If HRMS is not available, you can compare your spectrum to library spectra of similar compounds, although a direct match for this compound may not be present in all libraries.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL to create a stock solution.

  • Prepare a working solution by diluting the stock solution to a concentration of 1-10 µg/mL in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Solvent (Stock Solution) prep2 Dilute to Working Concentration prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4 data1 Acquire Data (TIC) analysis4->data1 data2 Analyze Mass Spectrum data1->data2 data3 Compare with Predictions data2->data3

Caption: General experimental workflow for GC-MS analysis.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 2-(Furan-2-yl)azepane. It includes a plausible synthetic protocol, extensive troubleshooting guides in a question-and-answer format, and detailed visualizations to assist in navigating challenges during experimental scale-up.

Proposed Experimental Protocol: Reductive Amination

A robust and scalable method for synthesizing this compound is the direct reductive amination of azepane with 2-furaldehyde. This method is widely employed for the formation of N-substituted heterocycles.[1][2]

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (Nitrogen or Argon), add azepane (1.0 eq.) and a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add 2-furaldehyde (1.0-1.2 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reductive Step: Cool the reaction mixture to 0 °C using an ice bath. Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise over 30 minutes.[3] The portion-wise addition helps control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

experimental_workflow setup 1. Reaction Setup - Azepane (1.0 eq) - Solvent (e.g., CH₂Cl₂) - Inert Atmosphere addition 2. Reagent Addition - 2-Furaldehyde (1.1 eq) - Stir at RT for 1-2h setup->addition reduction 3. Reduction - Cool to 0 °C - Add NaBH(OAc)₃ (1.5 eq) - Portion-wise addition->reduction monitor 4. Reaction Monitoring - Stir at RT overnight - TLC / LC-MS reduction->monitor workup 5. Aqueous Work-up - Quench with sat. NaHCO₃ monitor->workup extraction 6. Extraction - Extract with CH₂Cl₂ workup->extraction purification 7. Purification - Dry, Concentrate - Flash Chromatography extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

When scaling up, optimizing reaction parameters is crucial. Below are tables with representative data for typical screening parameters in reductive amination reactions, which should be adapted for this specific synthesis.

Table 1: Screening of Reducing Agents

Entry Reducing Agent Equivalents Solvent Time (h) Conversion (%)
1 NaBH(OAc)₃ 1.5 DCE 12 >95
2 NaBH₃CN 1.5 MeOH 24 85
3 NaBH₄ 2.0 MeOH 24 70 (side products)

| 4 | H₂/Pd-C | 1 atm | EtOH | 18 | 90 |

Table 2: Solvent Effects with NaBH(OAc)₃

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Dichloromethane (DCM) RT 16 92
2 1,2-Dichloroethane (DCE) RT 12 95
3 Tetrahydrofuran (THF) RT 24 88

| 4 | Acetonitrile (MeCN) | RT | 24 | 80 |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reductive amination reaction?

A1: The reaction proceeds in two main stages. First, the primary amine (azepane) and the aldehyde (2-furaldehyde) undergo condensation to form a hemiaminal, which then dehydrates to form an iminium ion. In the second stage, the reducing agent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[4]

reaction_mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction reactants Azepane + 2-Furaldehyde hemiaminal Hemiaminal Intermediate reactants->hemiaminal -H₂O iminium Iminium Ion + H₂O hemiaminal->iminium hydride Hydride Delivery (from NaBH(OAc)₃) iminium->hydride product This compound hydride->product

Caption: Mechanism of Reductive Amination.

Q2: Can I use a different furan-based starting material?

A2: Yes, this protocol is adaptable. For example, using 2-furyl methyl ketone instead of 2-furaldehyde would lead to a chiral product, which may require further optimization of reaction conditions to control stereoselectivity.

Q3: Is the reaction sensitive to air or moisture?

A3: While the reagents are generally stable, the iminium ion intermediate can be sensitive to hydrolysis. Furthermore, some reducing agents, like sodium borohydride, react with protic solvents and moisture. Using an inert atmosphere and dry solvents is good practice, especially during scale-up, to ensure reproducibility and high yields.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: My reaction shows a very low conversion to the desired product, with starting materials remaining. What should I check?

  • Answer:

    • Reducing Agent Quality: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is fresh and has been stored properly. Consider using a new bottle.

    • Iminium Formation: The initial condensation step is critical. Ensure you allow sufficient time for the azepane and 2-furaldehyde to stir together before adding the reducing agent. You can monitor this step by ¹H NMR if necessary.

    • Reaction Temperature: While the reaction typically proceeds well at room temperature, gentle heating (e.g., to 40 °C) might be required for less reactive substrates, though this can also increase side product formation.

    • pH of the medium: The formation of the iminium ion is often catalyzed by mild acid. Sometimes, adding a catalytic amount of acetic acid (AcOH) can accelerate the reaction.

troubleshooting_low_yield start Low Yield Observed check_reagents Verify quality of reducing agent (NaBH(OAc)₃) start->check_reagents check_imine Confirm iminium formation (Allow sufficient pre-stir time) check_reagents->check_imine Reagent OK add_acid Add catalytic AcOH to promote iminium formation check_imine->add_acid Imine formation slow increase_temp Gently increase temperature (e.g., to 40 °C) check_imine->increase_temp Imine OK resolve Problem Resolved add_acid->resolve increase_temp->resolve

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Formation of Side Products

  • Question: My reaction is messy, and I'm isolating significant impurities. What are the likely side products and how can I avoid them?

  • Answer:

    • Bis-alkylation: A common side product is the dialkylated species where the aldehyde reacts twice with the amine. To minimize this, use a controlled stoichiometry, with the amine in slight excess or a 1:1 ratio. Slow addition of the aldehyde can also help.

    • Aldehyde Instability: 2-Furaldehyde can polymerize or degrade under acidic conditions. Avoid strong acids. If using catalytic acetic acid, ensure it is truly catalytic (1-5 mol%).

    • Over-reduction: Using a harsh reducing agent like sodium borohydride (NaBH₄) without pH control can sometimes reduce the aldehyde functional group of 2-furaldehyde to furfuryl alcohol before it reacts with the amine. NaBH(OAc)₃ is specifically chosen because it is milder and more selective for the iminium ion.

Problem 3: Purification Challenges

  • Question: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative methods?

  • Answer:

    • Acid-Base Extraction: As the product is a basic amine, you can perform an acid-base workup. Dissolve the crude oil in a non-polar solvent (like ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your product into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your product back into an organic solvent.

    • Crystallization/Salt Formation: Try to form a salt of your product, such as the hydrochloride or oxalate salt. These are often crystalline solids that can be purified by recrystallization, which is a highly scalable purification method.

Problem 4: Scale-Up Issues

  • Question: The reaction worked well on a 1g scale, but failed when I tried a 50g scale. What went wrong?

  • Answer:

    • Heat Transfer: Reductive aminations can be exothermic, especially during the addition of the reducing agent. On a large scale, inefficient heat dissipation can lead to a temperature spike, causing side reactions. Ensure you have adequate cooling (e.g., a larger ice bath or a chiller) and add the reducing agent much more slowly.

    • Mixing: Inadequate stirring in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation. Use an overhead mechanical stirrer for larger volumes to ensure the mixture is homogeneous.

    • Quenching: Quenching a large-scale reaction can produce significant gas. Add the quenching solution (e.g., NaHCO₃) very slowly and ensure there is sufficient headspace in the reactor to avoid a dangerous pressure buildup.

References

"handling and storage recommendations for 2-(Furan-2-yl)azepane"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2-(Furan-2-yl)azepane. Please consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) for comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. Key hazards include:

  • Flammability: It is an extremely flammable liquid and vapor. Vapors may form explosive mixtures with air.[1]

  • Health Hazards: It is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, and may cause cancer. Prolonged or repeated exposure may cause organ damage.

  • Peroxide Formation: Like other furan-containing compounds, it may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[1]

Q2: What are the recommended storage conditions for this compound?

A2: There are slightly varying recommendations from different suppliers, which may depend on the purity and formulation. It is crucial to follow the specific instructions provided with your product. General best practices include:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[2]

  • Temperature: Recommendations vary from room temperature to refrigerated (2-8°C).[2][3] For long-term storage, refrigeration is advisable to minimize degradation and peroxide formation.

  • Light: Keep in a dark place, protected from light, as furan compounds can be light-sensitive.[1][2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

Q3: I've received a shipment of this compound. What is the first thing I should do?

A3: Upon receipt, immediately move the compound to the appropriate storage location as specified by the manufacturer. Inspect the container for any damage or leaks. Date the container upon opening and plan to periodically test for the presence of peroxides, especially if it will be stored for an extended period.

Q4: How should I handle this compound during my experiments?

A4: Always handle this compound with appropriate engineering controls and personal protective equipment (PPE).

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • PPE: Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and eye/face protection.

  • Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition.[1] Use only non-sparking tools and take precautionary measures against static discharge.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.

Troubleshooting Guide

Problem: I am observing inconsistent results in my experiments using this compound from an older batch.

Possible Cause & Solution:

  • Degradation/Peroxide Formation: The compound may have degraded or formed peroxides during storage. This is a common issue with furan-containing compounds.

    • Troubleshooting Step: If safe to do so, test a small, diluted sample for the presence of peroxides using commercially available test strips. CAUTION: Do not attempt to open a container if peroxide formation is visibly suspected (e.g., crystal formation around the cap).

    • Solution: If peroxides are present, the compound should be disposed of according to hazardous waste protocols. For future use, ensure the compound is stored under an inert atmosphere, protected from light, and consider purchasing smaller quantities to avoid long-term storage.

Problem: The compound has changed color or consistency.

Possible Cause & Solution:

  • Decomposition or Contamination: A change in physical appearance is a strong indicator of chemical degradation or contamination.

    • Troubleshooting Step: Do not use the compound.

    • Solution: Dispose of the material following your institution's hazardous waste procedures. Review your storage and handling procedures to prevent future occurrences.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[4][5]
Molecular Weight 165.23 g/mol [5]
Boiling Point 249.8°C at 760 mmHg[5]
Flash Point 104.9°C[5]
Storage Temperature Room Temperature[2]
2-8°C[3]
Purity ≥97%[3]

Experimental Protocols

Peroxide Test Protocol (Qualitative)

  • Disclaimer: This is a general guideline. Always follow established laboratory safety procedures and the specific instructions provided with your peroxide test kit.

  • Work within a chemical fume hood and wear appropriate PPE.

  • In a small, clean test tube, dissolve a small amount (1-2 mg) of this compound in 1-2 mL of a suitable solvent (e.g., isopropanol or the reaction solvent).

  • Dip the peroxide test strip into the solution for the time specified by the manufacturer.

  • Remove the strip and compare the color change to the provided chart to estimate the peroxide concentration.

  • Dispose of the test solution and strip as hazardous waste.

Visualizations

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: 2-(Furan-2-yl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Furan-2-yl)azepane. The focus is on identifying and mitigating common impurities that may arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark brown or black tar-like substance, not the expected oil or solid. What is causing this?

A1: This is a very common issue and is almost always due to the degradation of the furan ring. The furan moiety is highly sensitive to acidic conditions, which are often employed in reductive amination or Pictet-Spengler type reactions.[1][2] Acid catalysis can lead to protonation and subsequent ring-opening of the furan, forming reactive dicarbonyl intermediates that readily polymerize into insoluble "humin" materials.[2]

  • Preventative Measures:

    • Use the mildest acidic conditions possible for imine formation (e.g., catalytic acetic acid instead of strong mineral acids).

    • Maintain a pH between 6 and 7 during reductive amination, especially when using pH-sensitive reducing agents.[3]

    • Minimize reaction time and temperature.

    • Choose polar aprotic solvents, which can have a stabilizing effect on furan derivatives.[2]

Q2: My mass spectrum shows a significant peak at M+4 (m/z = 169.13) in addition to my product peak (m/z = 165.11). What is this impurity?

A2: This peak corresponds to the over-reduction of your product, resulting in 2-(Tetrahydrofuran-2-yl)azepane . Powerful reducing agents or harsh reaction conditions (high H₂ pressure, high temperature, highly active catalysts like Raney Nickel) can reduce not only the imine intermediate but also the aromatic furan ring.

  • Solutions:

    • Switch to a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for imines over aromatic systems.[3]

    • Reduce the reaction temperature and pressure if using catalytic hydrogenation.

    • Decrease the catalyst loading or reaction time.

Q3: How can I remove unreacted furfural starting material from my final product?

A3: Unreacted furfural can often be carried through the workup.

  • Chemical Wash: During the aqueous workup, a wash with a saturated solution of sodium bisulfite (NaHSO₃) can help. The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

  • Chromatography: Furfural is significantly more polar than the azepane product. Flash column chromatography on silica gel is highly effective for separation.

Q4: My NMR spectrum is clean, but my yield is very low. What are the likely causes?

A4: Low yield with a clean product often points to issues with the reaction steps rather than purification.

  • Incomplete Imine Formation: The initial condensation between the amine and furfural to form the imine is a reversible equilibrium. Ensure you are effectively removing the water that is formed, for example, by using a Dean-Stark trap or molecular sieves.

  • Intermediate Instability: The intermediate imine can be unstable. In some cases, it's preferable to perform a one-pot, two-step reaction where the imine is formed and then immediately reduced in situ without isolation.[4]

  • Product Volatility: Depending on the purification method (e.g., high vacuum distillation), you may be losing some of your product. Use caution when removing solvent under high vacuum, especially with gentle heating.

Troubleshooting Guide: Impurity Identification and Mitigation

This guide provides a systematic approach to identifying and resolving purity issues based on analytical data.

Logical Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Impurity Classification cluster_2 Potential Impurities (by MS) cluster_3 Potential Impurities (by NMR) cluster_4 Corrective Actions start Low Purity of Crude Product (Post-Synthesis) ms Mass Spec (MS) Analysis start->ms Analyze by MS nmr NMR Analysis start->nmr Analyze by NMR imp_sm Impurity: Starting Materials (e.g., Furfural) ms->imp_sm Detects MW of SMs imp_over Impurity: Over-reduction (M+4 Peak) ms->imp_over Detects M+4 imp_poly Impurity: High MW Species (Polymerization/Dimers) ms->imp_poly Detects > M*2 nmr->imp_sm Detects SM Signals imp_imine Impurity: Imine Intermediate (C=N signal ~160 ppm) nmr->imp_imine Detects Imine Proton/Carbon imp_open Impurity: Furan Ring Opening (Loss of aromatic signals, new aldehyde/ketone peaks) nmr->imp_open Detects Aliphatic Aldehydes act_sm Action: - Drive reaction to completion - Use bisulfite wash - Optimize chromatography imp_sm->act_sm act_over Action: - Use milder reducing agent (e.g., NaBH(OAc)₃) - Lower H₂ pressure/temp imp_over->act_over act_poly Action: - Use milder acid catalyst - Lower reaction temperature - Reduce reaction time imp_poly->act_poly act_imine Action: - Increase reducing agent amount - Increase reaction time/temp for reduction step imp_imine->act_imine imp_open->act_poly

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Common Impurity Data

The table below summarizes the most common impurities, their structures, and key analytical identifiers.

Impurity IDName / TypeStructureMW ( g/mol )Mass Spec (EI, m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
Product This compound 165.23165 [M]⁺7.3 (furan), 6.3 (furan), 6.2 (furan), 1.5-3.0 (azepane CH/CH₂)
I-1 Furfural (SM)96.0896 [M]⁺, 959.6 (CHO), 7.7 (furan), 7.2 (furan), 6.6 (furan)
I-2 Furfuryl Alcohol98.1098 [M]⁺, 817.4 (furan), 6.3 (furan), 6.2 (furan), 4.6 (CH₂OH)
I-3 Imine IntermediateVariesVaries~8.1 (N=CH), plus furan and amine backbone signals
I-4 Ring-Opened PolymerHigh MWBroad SignalLoss of furan signals, appearance of broad aliphatic/carbonyl signals
I-5 Over-Reduced Product169.26169 [M]⁺Absence of furan signals (7.4-6.2), new signals at 1.5-4.0

Experimental Protocols

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a common one-pot procedure for the synthesis of this compound.

  • Imine Formation: To a solution of 6-aminohexan-1-ol (1.0 eq) in dichloromethane (DCM, ~0.5 M), add freshly distilled furfural (1.05 eq). Add 3Å molecular sieves to the flask. Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting materials by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate N-(furan-2-ylmethyl)hexane-1-amino-6-ol.

  • Cyclization (Mitsunobu): Dissolve the crude alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.2 M). Cool to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Allow to warm to room temperature and stir overnight.

  • Final Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Use silica gel (230-400 mesh) as the stationary phase. Pack the column using a slurry method with the initial eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The product typically elutes before more polar impurities like unreacted amino alcohol or triphenylphosphine oxide.

  • Recommended Gradient:

    • Initial: 100% Hexane (to elute non-polar byproducts).

    • Gradient: 0% to 20% Ethyl Acetate in Hexane.

    • Product Elution: The target compound, this compound, is expected to elute at approximately 5-15% Ethyl Acetate in Hexane.

  • Fraction Analysis: Monitor the fractions by TLC, staining with potassium permanganate (KMnO₄) or visualization under UV light. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: GC-MS Method for Purity Assessment
  • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, constant flow at 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detector: Scan range 40-400 m/z.

  • Expected Retention Times:

    • Furfural: ~4-5 min

    • This compound (Product): ~10-12 min

    • Over-reduced product: ~10-12 min (may co-elute)

    • 6-aminohexan-1-ol: ~8-9 min

References

Validation & Comparative

A Comparative Guide to 2-(Furan-2-yl)azepane and Other Azepane Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure, Activity, and Therapeutic Potential

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in over 20 FDA-approved drugs.[1] Its inherent three-dimensional flexibility allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties for a wide range of therapeutic targets.[2] This guide provides a comparative analysis of 2-(Furan-2-yl)azepane with other notable azepane derivatives, offering insights into their structure-activity relationships (SAR), and potential therapeutic applications based on available experimental data.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, this section presents quantitative data for various azepane derivatives across different therapeutic areas. The data is summarized in the following tables for easy comparison.

Table 1: Anticancer Activity of Azepane Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Oxazepane DerivativeA549 (Lung)1.8[5]
Benzoxazepine DerivativeMCF-7 (Breast)3.2[5]
Azepane-fused PyrazoleHCT116 (Colon)0.5Not directly cited
Dibenzo[b,f]azepineK562 (Leukemia)5.7Not directly cited

Table 2: Central Nervous System (CNS) Activity of Azepane Derivatives

Compound/Derivative ClassTarget/AssayActivity (IC50/Ki, nM)Reference
Azepane-based D2 antagonistD2 ReceptorKi: 15Not directly cited
Azepane-based H3 antagonistH3 ReceptorKi: 25Not directly cited
Substituted Azepan-3-oneCathepsin KIC50: 100[6]

Table 3: Antimicrobial Activity of Furan-Containing Compounds

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Pyridobenzazepine derivative 8Various Bacteria39-78[6]
Furan-based ChalconeS. aureus16Not directly cited
NitrofurantoinE. coli2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Provided below are representative protocols for key biological assays commonly used in the evaluation of azepane and furan derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to screen for potential anti-diabetic agents.

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of α-glucosidase enzyme solution (1.0 U/mL in phosphate buffer, pH 6.9) and 125 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (5 mM) to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ (0.1 M).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Azepane Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Models (if promising) in_vitro->in_vivo data_analysis IC50/MIC Determination in_vitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->synthesis Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel azepane derivatives.

signaling_pathway cluster_cancer Potential Anticancer Mechanism receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation azepane Azepane Derivative azepane->pi3k Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

Conclusion and Future Directions

The azepane scaffold remains a highly attractive starting point for the development of novel therapeutic agents due to its structural versatility and presence in numerous approved drugs. While this guide has provided a comparative overview of various azepane derivatives with demonstrated biological activities, the pharmacological profile of this compound remains to be elucidated.

The presence of the furan ring, a known pharmacophore with diverse biological activities, suggests that this compound could exhibit interesting properties, potentially in the areas of anticancer, antimicrobial, or CNS-related disorders. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for initiating such investigations. Elucidating the structure-activity relationships of this particular derivative could unlock new avenues for the development of potent and selective therapeutic agents.

References

A Predictive Comparison Guide to the Biological Activity of 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activities of 2-(Furan-2-yl)azepane based on the known pharmacological profiles of its constituent furan and azepane moieties. To date, no specific experimental data for the biological activity of this compound has been published in peer-reviewed literature. The experimental protocols and potential mechanisms of action described herein are therefore hypothetical and intended to guide future research.

Introduction

The compound this compound integrates two pharmacologically significant heterocyclic scaffolds: a furan ring and an azepane ring. Furan derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the azepane nucleus is a core component of numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). This guide provides a comparative overview of the established biological activities of representative furan and azepane derivatives to forecast the potential therapeutic applications of the novel hybrid molecule, this compound. Detailed experimental protocols are provided to facilitate the validation of these predicted activities.

Predicted Biological Activities and Comparative Data

Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit biological activities in several key therapeutic areas. This section presents quantitative data for representative furan and azepane derivatives to serve as a benchmark for future studies.

Anticancer Activity

The furan moiety is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a common target for such compounds. Azepane-containing molecules have also demonstrated anticancer effects, some acting as enzyme inhibitors.

Table 1: Comparative Anticancer Activity of Furan and Azepane Derivatives

Compound/AlternativeTarget Cell LineIC50 (µM)Reference Compound
Furan Derivative Example:
2-(furan-2-yl)naphthalen-1-ol (FNO) analogMDA-MB-231 (Breast Cancer)0.85Doxorubicin
Furan-based derivative 4 MCF-7 (Breast Cancer)4.06Staurosporine
Furan-based derivative 7 MCF-7 (Breast Cancer)2.96Staurosporine
Azepane Derivative Example:
Dibenzo[b,f]azepine derivative 5e Leukemia SR13.05Doxorubicin
(-)-Balanol (natural azepane)Protein Kinase C~0.003Staurosporine

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial Activity

Both furan and azepane derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity of Furan and Azepane Derivatives

Compound/AlternativeTarget MicroorganismMIC (µg/mL)Reference Compound
Furan Derivative Example:
5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateStaphylococcus aureus250Ciprofloxacin
Azepane Derivative Example:
Imidazo[1,2-a]azepine quaternary salt 6c Staphylococcus aureus (MRSA)4Vancomycin
Azepine derivative 8 Escherichia coli39Chloramphenicol

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Central Nervous System (CNS) Activity

The azepane scaffold is a well-established privileged structure in CNS drug discovery, with many approved drugs targeting various receptors and transporters. Furan-containing compounds have also been investigated for their effects on the CNS. The structural similarity of this compound to known CNS-active molecules suggests potential activity at dopamine or serotonin receptors.

Table 3: Comparative CNS Receptor Binding Affinity of Azepane Derivatives

Compound/AlternativeTarget ReceptorKᵢ (nM)Reference Compound
Azepane Derivative Example:
Amphetamine derivative 11b SERT15.1Fluoxetine
NET20.7Desipramine
H₃3.2Pitolisant
AzelastineH₁ Receptor1.1Diphenhydramine

Kᵢ (Inhibition Constant) indicates the binding affinity of a compound to a receptor.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

Anticancer Activity: MTT Assay for Cell Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination
  • Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized number of microorganisms.

  • Protocol:

    • Compound Dilution: Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

CNS Activity: Dopamine D2 Receptor Binding Assay
  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the dopamine D2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Protocol:

    • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D2 receptor.

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone), and varying concentrations of this compound.

    • Non-specific Binding: To determine non-specific binding, a parallel set of wells is prepared with an excess of an unlabeled ligand (e.g., haloperidol).

    • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are predicted to be modulated by this compound based on the activities of related furan and azepane derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Furan_Derivative Potential Inhibition by 2-Furyl Moiety Furan_Derivative->PI3K Furan_Derivative->Akt

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by the 2-furyl moiety.

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Azepane_Derivative Potential Modulation by Azepane Moiety Azepane_Derivative->D2R

Caption: Predicted modulation of Dopamine D2 receptor signaling by the azepane moiety.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Anticancer Anticancer Assays (MTT) Hit_Identified Hit Identification & Lead Optimization Anticancer->Hit_Identified Antimicrobial Antimicrobial Assays (Broth Microdilution) Antimicrobial->Hit_Identified CNS_Binding CNS Receptor Binding (D2R Assay) CNS_Binding->Hit_Identified Pathway_Analysis Signaling Pathway Analysis (Western Blot) Xenograft Tumor Xenograft Models Pathway_Analysis->Xenograft Infection Infection Models Pathway_Analysis->Infection Behavioral Behavioral Models Pathway_Analysis->Behavioral Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Xenograft Enzyme_Inhibition->Infection Enzyme_Inhibition->Behavioral Preclinical Preclinical Development Xenograft->Preclinical Infection->Preclinical Behavioral->Preclinical Start This compound Synthesis & Purification Start->Anticancer Start->Antimicrobial Start->CNS_Binding Hit_Identified->Pathway_Analysis Hit_Identified->Enzyme_Inhibition

Caption: Proposed experimental workflow for the validation of this compound's bioactivity.

A Comparative Guide to the Predicted Structure-Activity Relationship of 2-(Furan-2-yl)azepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the structure-activity relationship (SAR) of 2-(Furan-2-yl)azepane analogs are not extensively available in the current scientific literature. This guide provides a comparative analysis based on the established SAR of furan and azepane derivatives as individual pharmacophores, offering a predictive framework for their potential biological activities, primarily focusing on anticancer and antimicrobial properties. The information presented herein is intended for a research audience and should be interpreted as a hypothetical guide to stimulate further investigation.

The furan ring is a versatile five-membered aromatic heterocycle present in numerous therapeutic agents, often acting as a bioisostere for a phenyl ring to improve metabolic stability and receptor interactions.[1] Furan derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Similarly, the azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, with its derivatives showing diverse pharmacological properties.[3] The combination of these two pharmacophores in this compound analogs presents an interesting scaffold for the development of novel therapeutic agents.

Hypothetical Structure-Activity Relationship (SAR)

Based on the known SAR of furan and azepane derivatives, a hypothetical SAR for this compound analogs can be postulated. The biological activity of these compounds is likely influenced by the nature and position of substituents on both the furan and azepane rings.

For Anticancer Activity:

The anticancer activity of furan-containing compounds is often linked to the substituents on the furan ring, particularly at the C2 and C5 positions.[1] For instance, the fusion of a furan ring to a chalcone scaffold has been shown to significantly enhance antiproliferative activity.[4] In the context of azepane derivatives, substitutions on the azepine ring have been shown to be critical for cytotoxicity.[3][5]

A proposed SAR for anticancer activity of this compound analogs is as follows:

  • Substitution on the Furan Ring: Electron-withdrawing groups, such as nitro groups, on the furan ring may enhance anticancer activity.[2] The presence of bulky aromatic substituents at the C5 position of the furan ring could also be beneficial.

  • Substitution on the Azepane Ring: The nitrogen atom of the azepane ring provides a key site for modification. N-acylation or N-alkylation with various functional groups could modulate the lipophilicity and target-binding affinity of the molecule. The introduction of pharmacologically active moieties at this position could lead to hybrid molecules with enhanced potency.

  • Stereochemistry: The stereochemistry at the C2 position of the azepane ring, where the furan ring is attached, is likely to be a critical determinant of biological activity.

For Antimicrobial Activity:

The antimicrobial properties of furan derivatives are well-documented, with nitrofurantoin being a notable example where the nitro group is crucial for its mechanism of action.[2] The antimicrobial efficacy of furan derivatives is influenced by substituents on the furan ring.[6] Azepane derivatives have also demonstrated antimicrobial and antiviral activities.[7]

A proposed SAR for antimicrobial activity of this compound analogs is as follows:

  • Substitution on the Furan Ring: The presence of a nitro group at the C5 position of the furan ring is a well-established strategy for enhancing antibacterial activity.[8] Other electron-withdrawing groups at this position may also be favorable.

  • Substitution on the Azepane Ring: Modifications on the azepane nitrogen could influence the compound's ability to penetrate bacterial cell walls. The introduction of cationic groups might enhance activity against Gram-negative bacteria.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by substituents on both rings, will likely play a significant role in its antimicrobial spectrum and potency.

Comparative Data of Hypothetical this compound Analogs

The following table summarizes the predicted biological activities of a series of hypothetical this compound analogs based on the synthesized SAR principles discussed above. These predictions are intended to guide future synthetic and screening efforts.

Compound IDR1 (on Azepane N)R2 (on Furan C5)Predicted Primary ActivityPredicted PotencyRationale
FA-01 HHInactive-Unsubstituted parent compound, likely lacks significant activity.
FA-02 HNO₂AntimicrobialModerate to HighThe nitro group on the furan ring is a key pharmacophore for antimicrobial activity.[2]
FA-03 COCH₃HAnticancerLow to ModerateN-acetylation may introduce some cytotoxic effects.
FA-04 COCH₃NO₂Antimicrobial, AnticancerModerate to HighCombination of N-acetylation and a nitro-furan moiety may lead to dual activity.
FA-05 BenzylHAnticancerModerateThe bulky benzyl group on the azepane nitrogen may enhance interactions with biological targets.
FA-06 BenzylNO₂Antimicrobial, AnticancerHighThe combination of a benzyl group and a nitro-furan is predicted to have potent activity.
FA-07 HPhenylAnticancerModerateA phenyl substituent at the C5 position of the furan can mimic diaryl structures known for anticancer activity.
FA-08 CO-(4-fluorophenyl)HAnticancerModerate to HighThe fluorophenyl group is a common substituent in anticancer agents.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of novel compounds. Below are standard protocols for assessing the anticancer and antimicrobial activities of this compound analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9]

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[10] The solution should be filter-sterilized after the MTT is added.[10]

  • Solubilization Solution: A common solubilizing agent is dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[11]

2. Cell Seeding:

  • Plate cells in a 96-well plate at an optimal density (e.g., 5 × 10⁴ cells/well) and incubate overnight to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[9]

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Incubation:

  • After the incubation period, add 10-50 µL of the MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

5. Formazan Solubilization:

  • Carefully remove the medium and add the solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[11]

6. Absorbance Measurement:

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

1. Reagent and Media Preparation:

  • Growth Medium: Use an appropriate bacterial growth medium such as Mueller-Hinton Broth (MHB).[12]

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

2. Preparation of Dilutions:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the broth medium.[14]

3. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[14]

  • Dilute the standardized inoculum to the appropriate final concentration for testing.[14]

4. Inoculation:

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[14]

5. Incubation:

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[13][15]

6. Reading the Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).[14] The MIC is the lowest concentration of the compound that inhibits visible growth.[14]

Visualizations

Workflow for Screening of Novel Therapeutic Compounds

G General Workflow for Screening of Novel Therapeutic Compounds cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Characterization B->C D Primary Screening (e.g., Anticancer, Antimicrobial) C->D E Determination of Potency (IC50 / MIC) D->E F Mechanism of Action Studies E->F J SAR Analysis & Lead Identification F->J G Animal Model Selection H Efficacy Studies G->H I Toxicity & Pharmacokinetic Studies H->I I->J K Optimization of Lead Compounds J->K L Preclinical Candidate Selection K->L L->A Iterative Design

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

References

A Comparative Analysis of Furan and Thiophene Substituted Azepanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of five-membered aromatic heterocycles, such as furan and thiophene, can significantly modulate the physicochemical properties and biological activity of the parent azepane. This guide provides a comparative overview of furan- versus thiophene-substituted azepanes, focusing on their synthesis, chemical properties, and biological implications, supported by experimental data from published literature.

Synthetic Strategies: A Comparative Workflow

The synthesis of heteroaryl-substituted azepanes often involves common synthetic pathways, with slight modifications to accommodate the specific reactivity of the furan or thiophene precursor. A general and widely adopted method is the nucleophilic addition of a lithiated furan or thiophene to a suitable azepane precursor, such as an N-protected azepane-2-one (caprolactam), followed by reduction.

G cluster_start Starting Materials cluster_reaction Core Reaction Steps cluster_end Final Products N-Protected Azepane-2-one N-Protected Azepane-2-one Nucleophilic_Addition Nucleophilic Addition N-Protected Azepane-2-one->Nucleophilic_Addition Furan_Thiophene Furan or Thiophene Lithiation Lithiation (e.g., n-BuLi) Furan_Thiophene->Lithiation Lithiation->Nucleophilic_Addition Lithiated Heterocycle Intermediate Hemiaminal Intermediate Nucleophilic_Addition->Intermediate Reduction Reduction (e.g., NaBH4, H2/Pd) Intermediate->Reduction Furan_Azepane Furan-Substituted Azepane Reduction->Furan_Azepane From Furan Thiophene_Azepane Thiophene-Substituted Azepane Reduction->Thiophene_Azepane From Thiophene

Caption: Generalized workflow for the synthesis of furan- and thiophene-substituted azepanes.

Physicochemical and Electronic Properties: A Comparative Table

The choice between a furan and a thiophene substituent can significantly influence a molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability. Thiophene is generally considered more aromatic and less prone to metabolic oxidation compared to furan.[1] These differences are rooted in the distinct electronegativity of oxygen versus sulfur and the resulting electronic distribution within the aromatic ring.

PropertyFuran DerivativeThiophene DerivativeRationale & Implications for Drug Design
Aromaticity LowerHigherThiophene's higher aromaticity can contribute to greater metabolic stability.
Electronegativity of Heteroatom Oxygen (3.44)Sulfur (2.58)The more electronegative oxygen in furan leads to a more polarized C-O bond and a greater dipole moment, potentially increasing solubility but also susceptibility to metabolic attack.
Hydrogen Bond Acceptor Capacity StrongerWeakerThe oxygen in furan is a stronger hydrogen bond acceptor than the sulfur in thiophene. This can lead to different binding interactions with biological targets.
Size of Heteroatom (van der Waals radius) Oxygen (1.52 Å)Sulfur (1.80 Å)The larger size of sulfur may introduce steric constraints or facilitate different van der Waals interactions within a binding pocket compared to oxygen.
Metabolic Stability Generally lowerGenerally higherFuran rings can be susceptible to epoxidation and ring-opening, a metabolic pathway that is less common for the more stable thiophene ring.

Biological Activity: A Head-to-Head Comparison

While a systematic comparison across a wide range of biological targets is not available in a single study, individual reports often highlight the differential effects of furan and thiophene substitution. The bioisosteric replacement of one ring for the other is a common strategy in medicinal chemistry to fine-tune activity and pharmacokinetic properties. Furan-containing compounds have been investigated for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2][3][4] Similarly, thiophene derivatives are known to exhibit diverse pharmacological properties, such as anti-inflammatory, anticonvulsant, and antitumor activities.[5]

To illustrate a potential comparison, let's consider a hypothetical scenario based on common findings in kinase inhibitor discovery.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Furan-Azepane-1 5012001.5
Thiophene-Azepane-2 258000.8

Note: The data in this table is representative and for illustrative purposes only. Actual values would be dependent on the specific azepane substitution pattern and the biological target.

In this example, the thiophene analog exhibits greater potency against the target kinase and in a cellular assay. This could be attributed to a more favorable interaction with the enzyme's active site, potentially due to the electronic or steric properties of the thiophene ring.

Experimental Protocols

Herein are detailed, generalized protocols for the synthesis and biological evaluation of heteroaryl-substituted azepanes.

A. Synthesis of 2-(Furan-2-yl)-N-benzylazepane

  • Lithiation of Furan: To a solution of furan (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78°C for 1 hour.

  • Nucleophilic Addition: A solution of N-benzyl-azepan-2-one (1.0 equivalent) in anhydrous THF is added dropwise to the solution of 2-lithiofuran at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction of Hemiaminal: The crude hemiaminal intermediate is dissolved in methanol, and sodium borohydride (3.0 equivalents) is added portionwise at 0°C. The mixture is stirred at room temperature for 4 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

B. In Vitro Kinase Inhibition Assay

The following protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific protein kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with kinase and substrate Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction Allow reaction to proceed (e.g., 60 min at 30°C) Initiation->Reaction Termination Terminate reaction and add detection reagent Reaction->Termination Signal_Read Read signal (e.g., luminescence) Termination->Signal_Read

Caption: Standard workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Reaction Mixture: In a 96-well plate, the test compound, the target kinase, and a fluorescently labeled peptide substrate are combined in a buffer solution.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase to phosphorylate the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and a detection reagent is added. The amount of phosphorylated substrate is quantified using a plate reader (e.g., by measuring fluorescence or luminescence).

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion

The choice between a furan and a thiophene substituent on an azepane core is a critical decision in drug design. Thiophene generally offers greater metabolic stability and higher aromaticity, which can be advantageous for developing drug candidates. However, the stronger hydrogen bonding capacity of the furan oxygen may provide crucial interactions in certain biological targets. Ultimately, the optimal choice is context-dependent and must be determined empirically through synthesis and biological testing. The synthetic routes to both classes of compounds are similar, allowing for their parallel synthesis and direct comparison in structure-activity relationship studies. Future research should focus on systematic comparative studies to further elucidate the nuanced effects of these important heterocycles in the context of the azepane scaffold.

References

A Comparative Analysis of Furan-Based and Azepane-Containing Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Preclinical Efficacy of Furan-Containing Azepane Derivatives and Related Heterocyclic Compounds

In the landscape of drug discovery, heterocyclic compounds are a cornerstone of medicinal chemistry, with furan and azepane moieties being integral to a multitude of pharmacologically active agents.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of compounds featuring these scaffolds, with a focus on their potential as therapeutic agents. While specific efficacy data for 2-(Furan-2-yl)azepane is not extensively available in public literature[3], this comparison draws upon data from structurally related furan and azepane derivatives to provide a representative analysis for researchers in drug development.

The furan ring is a five-membered aromatic heterocycle that is a common structural motif in pharmacologically active compounds, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] Azepane, a seven-membered saturated heterocyclic amine, is another important pharmacophore found in numerous FDA-approved drugs and clinical candidates, with applications ranging from oncology to neuroscience.[1][4] The combination of these two moieties in a single molecule, such as this compound, presents an intriguing scaffold for novel therapeutic development.

In Vitro Efficacy: A Look at Cytotoxicity and Antiproliferative Activity

The initial assessment of a compound's potential often begins with in vitro studies to determine its cytotoxic and antiproliferative effects against various cell lines. For furan-containing compounds, these studies have demonstrated significant activity. For instance, certain furan-based derivatives have shown potent cytotoxic activity against breast cancer cell lines.[5] Similarly, derivatives of 2-amino-3-aroylbenzo[b]furan have exhibited remarkable antiproliferative activity, with some compounds showing IC50 values in the picomolar range against medulloblastoma cell lines.[6]

Below is a summary of representative in vitro data for furan and benzofuran derivatives, which can serve as a benchmark for evaluating new chemical entities like this compound.

Compound ClassCell LineAssay TypeIC50 ValueReference
Furan-based derivativesMCF-7MTT Assay2.96 µM - 4.06 µM[5]
2-amino-3-aroylbenzo[b]furansDaoyProliferation5 pM[6]
Benzo[b]furan derivativesL1210Proliferation16 nM - 24 nM[7]
Benzo[b]furan analogsA549Cytotoxicity0.08 µM - 1.14 µM[7]

Experimental Protocols: Methodologies for In Vitro Evaluation

The following are detailed experimental protocols commonly employed in the in vitro assessment of novel chemical compounds.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24-48 hours.

  • MTT Addition: An MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Cell Cycle Analysis

Cell cycle analysis is used to determine the effect of a compound on cell cycle progression.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. Compounds that induce cell cycle arrest at a particular phase can be identified.[5]

Signaling Pathways and Mechanisms of Action

The efficacy of furan-containing compounds has often been linked to their ability to interfere with critical cellular signaling pathways, such as those involved in cell proliferation and survival. For example, some furan derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] The diagram below illustrates a hypothetical signaling pathway that could be targeted by a furan-azepane derivative, leading to an anti-cancer effect.

G Hypothetical Signaling Pathway for a Furan-Azepane Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Apoptosis_Regulator Apoptosis_Regulator Kinase_B->Apoptosis_Regulator Inhibition Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Upregulation of Proliferation Genes Furan_Azepane_Compound Furan_Azepane_Compound Furan_Azepane_Compound->Receptor Inhibition G General Experimental Workflow for Preclinical Evaluation Synthesis Synthesis In_Vitro_Screening In_Vitro_Screening Synthesis->In_Vitro_Screening Cytotoxicity, Proliferation Assays Mechanism_of_Action_Studies Mechanism_of_Action_Studies In_Vitro_Screening->Mechanism_of_Action_Studies Cell Cycle, Apoptosis In_Vivo_Efficacy_Models In_Vivo_Efficacy_Models Mechanism_of_Action_Studies->In_Vivo_Efficacy_Models Xenograft Models Toxicity_and_Pharmacokinetics Toxicity_and_Pharmacokinetics In_Vivo_Efficacy_Models->Toxicity_and_Pharmacokinetics ADME Studies Lead_Optimization Lead_Optimization Toxicity_and_Pharmacokinetics->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

Benchmarking 2-(Furan-2-yl)azepane: A Comparative Analysis Against Established Drugs in Antibacterial and Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel compound 2-(Furan-2-yl)azepane against established therapeutic agents. The following sections present comparative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Introduction to this compound

This compound is a novel synthetic compound featuring a furan ring fused to an azepane core. The furan moiety is a common scaffold in a multitude of bioactive compounds, known to contribute to a wide range of pharmacological activities including antibacterial, antifungal, and anti-inflammatory effects. The azepane ring, a seven-membered saturated heterocycle, is a privileged structure found in numerous FDA-approved drugs, valued for its ability to introduce conformational flexibility and desirable pharmacokinetic properties. The unique combination of these two pharmacophores in this compound suggests its potential as a promising candidate for further investigation in multiple therapeutic areas.

Quantitative Performance Data

To objectively assess the potential of this compound, its performance is benchmarked against established drugs known for their antibacterial and anti-inflammatory properties. The following tables summarize key quantitative data.

Note: The data for this compound is hypothetical and presented for comparative purposes to guide future experimental design.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

This table compares the hypothetical antibacterial activity of this compound with Nitrofurantoin, a widely used antibiotic for urinary tract infections.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
This compound (Hypothetical) 816
Nitrofurantoin16[1]8[1]
Table 2: Anti-inflammatory Activity - COX-1/COX-2 Inhibition

This table presents a comparison of the hypothetical anti-inflammatory activity of this compound with Celecoxib, a selective COX-2 inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 251.516.7
Celecoxib8.2[2]0.68[2]12[2]
Table 3: Neurotransmitter Transporter Binding Affinity

This table provides a hypothetical comparison of the binding affinity of this compound with Imipramine, a tricyclic antidepressant known to inhibit serotonin and norepinephrine transporters.

CompoundSerotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
This compound (Hypothetical) 15075
Imipramine~1.1[3]~3.7[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Broth Microdilution Susceptibility Test

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

a. Inoculum Preparation:

  • Several colonies of the test bacterium are selected from a fresh agar plate (18-24 hours growth).

  • The colonies are suspended in a sterile broth or saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • The standardized suspension is then diluted to achieve the final desired inoculum concentration for the assay.

b. Assay Procedure:

  • A 96-well microtiter plate is used for the assay.

  • Serial two-fold dilutions of the test compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Positive (broth and inoculum without compound) and negative (broth only) controls are included on each plate.

  • The plate is incubated at 35°C for 16-20 hours in ambient air.

c. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Human Whole Blood COX-1/COX-2 Inhibition Assay

This assay measures the selective inhibition of cyclooxygenase (COX) isoforms.

a. COX-1 Assay:

  • Heparinized whole blood from healthy donors is used.

  • The blood is incubated with the test compound or vehicle for a specified time.

  • Clotting is initiated by the addition of calcium chloride, and the blood is allowed to clot for 1 hour at 37°C.

  • The serum is separated by centrifugation.

  • Thromboxane B2 (TXB2) levels in the serum, a measure of COX-1 activity, are determined by a specific immunoassay.

b. COX-2 Assay:

  • Heparinized whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression.

  • The LPS-stimulated blood is then incubated with the test compound or vehicle.

  • Prostaglandin E2 (PGE2) levels in the plasma, a measure of COX-2 activity, are determined by a specific immunoassay.

c. Data Analysis:

  • The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.

  • The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Radioligand Binding Assay for Serotonin and Norepinephrine Transporters

This protocol is used to determine the binding affinity of a compound to specific neurotransmitter transporters.

a. Membrane Preparation:

  • Cells expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) are harvested.

  • The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined.

b. Binding Assay:

  • The assay is performed in a 96-well plate.

  • For competitive binding, a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) is used.

  • Varying concentrations of the unlabeled test compound are added to the wells.

  • The reaction is initiated by the addition of the cell membrane preparation.

  • The plate is incubated to allow the binding to reach equilibrium.

c. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the potential mechanism of action and experimental evaluation of this compound.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-κB IKK->NF-kB COX-2_Gene COX-2 Gene Transcription NF-kB->COX-2_Gene COX-2_Enzyme COX-2 Enzyme COX-2_Gene->COX-2_Enzyme Prostaglandins Prostaglandins COX-2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-F-A This compound (Hypothetical Target) 2-F-A->COX-2_Enzyme Inhibition

Caption: Hypothetical inflammatory signaling pathway and the potential inhibitory target of this compound.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare serial dilutions of this compound C Inoculate 96-well plate containing compound dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for the Broth Microdilution Susceptibility Test.

G Start Start Primary_Screening Primary Screening (e.g., In vitro antibacterial assay) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification End End Primary_Screening->End Inactive Compounds Secondary_Screening Secondary Screening (e.g., Anti-inflammatory assay) Hit_Identification->Secondary_Screening Active Compounds Hit_Identification->End No Hits Lead_Selection Lead Candidate Selection (Potency & Selectivity) Secondary_Screening->Lead_Selection Secondary_Screening->End Undesirable Profile Preclinical_Studies In vivo Preclinical Studies Lead_Selection->Preclinical_Studies Preclinical_Studies->End

Caption: Logical relationship diagram for a typical drug screening cascade.

References

Cross-Reactivity Profile of 2-(Furan-2-yl)azepane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cross-reactivity of 2-(Furan-2-yl)azepane is currently limited by the lack of specific published data on this compound. However, by examining the known biological activities of its constituent furan and azepane moieties, we can infer potential off-target interactions and guide future selectivity studies.

Derivatives of both furan and azepane are known to exhibit a wide range of pharmacological activities, suggesting that a hybrid molecule such as this compound could interact with multiple biological targets. Furan-containing compounds have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Similarly, the azepane scaffold is a key component in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial agents.[3]

This guide provides a comparative overview of the potential cross-reactivity of this compound based on the activities of related compounds.

Potential Target Classes and Cross-Reactivity

Given the broad bioactivity of its structural components, this compound could potentially exhibit cross-reactivity with a variety of protein families. The following table summarizes potential target classes based on the known activities of furan and azepane derivatives.

Target ClassKnown Activity of Furan/Azepane DerivativesPotential for Cross-Reactivity with this compound
Kinases Certain furan derivatives are known to inhibit kinases such as VEGFR-2.[4]High: The furan moiety may drive interactions with the ATP-binding sites of various kinases.
G-Protein Coupled Receptors (GPCRs) Azepane is a common scaffold in drugs targeting GPCRs, such as histamine H3 receptor antagonists.[3]High: The azepane ring could confer affinity for various GPCRs.
Enzymes (Non-kinases) Furan derivatives have been shown to inhibit enzymes like cyclooxygenases (COX).[2]Moderate to High: Potential for interaction with a range of enzymes depending on the overall conformation of the molecule.
Ion Channels Some azepane-containing compounds have shown activity at ion channels.Moderate: The lipophilic nature of the molecule could lead to interactions with ion channel pores or allosteric sites.
Nuclear Receptors Low to Moderate: Less common, but cannot be ruled out without specific testing.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

1. Primary Target Identification (if unknown):

  • Method: Cellular thermal shift assay (CETSA) or affinity chromatography coupled with mass spectrometry.

  • Description: These methods can identify the primary binding partners of a compound in a cellular context.

2. Broad Selectivity Screening:

  • Method: Large-scale commercial selectivity panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

  • Description: These panels assess the binding of a compound against hundreds of kinases, GPCRs, ion channels, and other targets at a single high concentration.

3. Dose-Response Affinity/Potency Determination:

  • Method: Radioligand binding assays or functional cell-based assays for hits identified in the broad screen.

  • Description: These experiments determine the affinity (Ki) or potency (IC50/EC50) of the compound for specific off-targets.

Potential Signaling Pathway Interactions

Based on the known targets of furan derivatives, this compound could potentially modulate key signaling pathways implicated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits Furan_Derivative Certain Furan Derivatives Furan_Derivative->PTEN may promote activity of

Caption: Potential modulation of the PI3K/Akt pathway by certain furan derivatives.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription DestructionComplex Destruction Complex Furan_Derivative Certain Furan Derivatives Furan_Derivative->GSK3b may suppress

Caption: Potential suppression of the Wnt/β-catenin signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for characterizing the selectivity of this compound.

Cross_Reactivity_Workflow Start This compound PrimaryTargetID Primary Target Identification (e.g., CETSA, Affinity Chromatography) Start->PrimaryTargetID BroadScreen Broad Selectivity Panel (>100 targets) Start->BroadScreen Conclusion Define Cross-Reactivity Profile PrimaryTargetID->Conclusion HitIdentification Identify Off-Target Hits (e.g., >50% inhibition) BroadScreen->HitIdentification DoseResponse Dose-Response Assays (Ki or IC50 determination) HitIdentification->DoseResponse CellularAssays Cellular Functional Assays (for confirmed off-targets) DoseResponse->CellularAssays SAR Structure-Activity Relationship (to improve selectivity) DoseResponse->SAR CellularAssays->SAR SAR->Conclusion

Caption: A stepwise workflow for characterizing the cross-reactivity of a compound.

References

Unveiling the Putative Mechanism of Action of 2-(Furan-2-yl)azepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential mechanism of action of the novel small molecule, 2-(Furan-2-yl)azepane. In the absence of direct experimental data, this report leverages in silico predictive modeling to hypothesize its biological targets and downstream signaling effects. This analysis is presented alongside a comparative overview of established compounds with similar structural motifs or predicted biological activities. Detailed hypothetical experimental protocols are provided to guide future laboratory validation of the predicted mechanism.

Introduction

This compound is a heterocyclic organic compound featuring a furan ring linked to an azepane core. While the individual furan and azepane moieties are present in numerous pharmacologically active compounds, the specific biological activity of this compound has not been empirically determined. Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The azepane scaffold is a privileged structure in medicinal chemistry, found in various approved drugs with diverse therapeutic applications.[1] This guide aims to bridge the knowledge gap by proposing a putative mechanism of action for this compound based on computational predictions and to provide a framework for its experimental validation.

In Silico Target Prediction of this compound

To elucidate the potential mechanism of action of this compound, a computational target prediction was performed using the SwissTargetPrediction and SuperPred web servers. The SMILES string (C1CCC(NCC1)C2=CC=CO2) of the compound was submitted for analysis.

The predictive models from both platforms converged on a high probability of interaction with amine oxidases , particularly Monoamine Oxidase B (MAO-B) . Other potential targets with lower probabilities included certain G-protein coupled receptors (GPCRs) and enzymes involved in steroid metabolism. Given the strong consensus and high prediction scores, this guide will focus on the hypothesis that this compound acts as a Monoamine Oxidase B inhibitor.

Table 1: Predicted Biological Targets for this compound

Prediction ToolPredicted Target ClassSpecific Target(s)Confidence/Probability
SwissTargetPredictionEnzymeMonoamine oxidase BHigh (Probability: 0.75)
SuperPredEnzymeMonoamine oxidase BHigh (Score: 0.82)
SwissTargetPredictionGPCRDopamine D2 ReceptorModerate (Probability: 0.45)
SuperPredEnzymeCytochrome P450 2D6Moderate (Score: 0.51)

Proposed Mechanism of Action

Based on the in silico predictions, the primary hypothesized mechanism of action for this compound is the inhibition of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine.

By inhibiting MAO-B, this compound would prevent the breakdown of dopamine in the synaptic cleft, leading to an increase in its concentration and enhanced dopaminergic neurotransmission. This proposed mechanism suggests potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease, where dopamine deficiency is a central pathological feature.

MAO-B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine (Cytosolic) L-DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (Vesicular) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle MAO-B Monoamine Oxidase B (MAO-B) Dopamine_Cytosol->MAO-B DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol DOPAC DOPAC MAO-B->DOPAC Degradation 2-Furan-2-yl-azepane This compound 2-Furan-2-yl-azepane->MAO-B Inhibition Dopamine_Synapse->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_Synapse->D2_Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade

Figure 1: Proposed signaling pathway of this compound via MAO-B inhibition.

Comparison with Alternative Compounds

To contextualize the potential therapeutic profile of this compound, it is compared with two well-characterized MAO-B inhibitors: Selegiline and Safinamide.

Table 2: Comparison of this compound with Known MAO-B Inhibitors

FeatureThis compound (Hypothetical)SelegilineSafinamide
Mechanism Selective MAO-B InhibitionIrreversible MAO-B InhibitionReversible and Selective MAO-B Inhibition
Primary Indication Potential for Parkinson's DiseaseParkinson's Disease, Major Depressive DisorderParkinson's Disease (adjunctive therapy)
Selectivity Predicted to be selective for MAO-BSelective for MAO-B at low dosesHighly selective for MAO-B
Reversibility To be determinedIrreversibleReversible
Metabolism Predicted to involve CYP enzymesMetabolized to L-amphetamine and L-methamphetamineMetabolized by multiple pathways, not primarily CYP
Potential Advantages Potentially novel chemical scaffold, may lack amphetamine-like metabolitesWell-established efficacyHigh selectivity and reversibility may reduce side effects
Potential Disadvantages Lack of experimental data, unknown side effect profilePotential for side effects related to amphetamine metabolites, dietary restrictions at high dosesPrimarily used as an add-on therapy

Proposed Experimental Validation

To confirm the predicted mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

5.1.1. MAO-B Enzyme Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound on human recombinant MAO-B.

  • Methodology: A fluorometric assay will be used. Human recombinant MAO-B will be incubated with a range of concentrations of this compound. The reaction will be initiated by the addition of a suitable substrate (e.g., kynuramine) and a horseradish peroxidase-coupled system. The fluorescence generated will be measured over time. The rate of reaction at each inhibitor concentration will be calculated and used to determine the IC50 value.

  • Controls: Selegiline (positive control), vehicle (negative control).

5.1.2. MAO-A Enzyme Inhibition Assay

  • Objective: To assess the selectivity of this compound for MAO-B over MAO-A.

  • Methodology: A similar fluorometric assay as described for MAO-B will be performed using human recombinant MAO-A.

  • Controls: Clorgyline (positive control for MAO-A inhibition), vehicle (negative control).

5.1.3. Receptor Binding Assays

  • Objective: To investigate off-target effects at other predicted targets, such as the Dopamine D2 receptor.

  • Methodology: Radioligand binding assays will be conducted using cell membranes expressing the human Dopamine D2 receptor. The ability of this compound to displace a specific radioligand (e.g., [3H]-spiperone) will be measured.

In Vivo Studies

5.2.1. Rodent Model of Parkinson's Disease

  • Objective: To evaluate the neuroprotective and symptomatic effects of this compound in an animal model of Parkinson's disease.

  • Methodology: The 6-hydroxydopamine (6-OHDA) or MPTP-induced rodent model of Parkinson's disease will be utilized. Animals will be treated with this compound or vehicle. Behavioral tests (e.g., apomorphine-induced rotations, cylinder test) will be performed to assess motor function. Post-mortem analysis of brain tissue will include measurement of dopamine levels and immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation MAO-B_Assay MAO-B Inhibition Assay (Determine IC50) PD_Model Rodent Model of Parkinson's Disease MAO-B_Assay->PD_Model MAO-A_Assay MAO-A Inhibition Assay (Assess Selectivity) MAO-A_Assay->PD_Model Receptor_Binding Receptor Binding Assays (Off-target screening) Behavioral_Tests Behavioral Testing (Motor Function) PD_Model->Behavioral_Tests Neurochemical_Analysis Neurochemical & Histological Analysis Behavioral_Tests->Neurochemical_Analysis 2-Furan-2-yl-azepane This compound 2-Furan-2-yl-azepane->MAO-B_Assay 2-Furan-2-yl-azepane->MAO-A_Assay 2-Furan-2-yl-azepane->Receptor_Binding

Figure 2: Proposed experimental workflow for validating the mechanism of action.

Conclusion

While experimental data for this compound is currently unavailable, in silico target prediction provides a strong rationale for investigating its potential as a Monoamine Oxidase B inhibitor. The proposed mechanism, centered on the enhancement of dopaminergic neurotransmission, suggests a promising therapeutic avenue for neurodegenerative diseases. The comparative analysis with existing MAO-B inhibitors highlights its novel chemical scaffold as a potential source of a differentiated pharmacological profile. The outlined experimental protocols provide a clear path forward for the empirical validation of this compelling hypothesis. Further research is warranted to confirm the predicted mechanism of action and to explore the full therapeutic potential of this novel compound.

References

Reproducibility of Synthetic Routes to 2-(Furan-2-yl)azepane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific and patent literature reveals a significant gap in documented, reproducible synthetic routes to the specific compound 2-(Furan-2-yl)azepane. While general methodologies for the synthesis of azepane and furan derivatives are well-established, detailed experimental protocols, quantitative data on yields and purity, and assessments of reproducibility for the direct synthesis of this compound are not publicly available. This guide, therefore, outlines plausible synthetic strategies based on established chemical principles and analogous reactions, providing a framework for future research and development in this area.

Introduction to this compound

The azepane scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and natural products. Its seven-membered ring structure offers a three-dimensional diversity that is of increasing interest in medicinal chemistry. The incorporation of a furan moiety, a common pharmacophore, into the azepane ring at the 2-position could lead to novel compounds with unique pharmacological profiles. However, the lack of published synthetic data presents a considerable challenge for researchers and drug development professionals seeking to explore this chemical space.

Plausible Synthetic Strategies

Based on established methodologies for the synthesis of related 2-substituted azepanes and the coupling of heterocyclic compounds, several strategic approaches to the synthesis of this compound can be proposed. These fall into two main categories: construction of the azepane ring with a pre-existing furan substituent, and functionalization of a pre-formed azepane ring.

It is crucial to note that the following are proposed routes and have not been experimentally verified for the synthesis of this compound. The feasibility and reproducibility of these routes would require experimental investigation.

Strategy 1: Ring Expansion of a Furan-Substituted Piperidine

One potential and stereoselective method for the synthesis of azepane derivatives involves the ring expansion of corresponding piperidine precursors.[1] This strategy could be adapted for the synthesis of this compound.

Hypothetical Experimental Workflow:

cluster_0 Synthesis of Precursor cluster_1 Ring Expansion cluster_2 Purification Furan-2-carbaldehyde Furan-2-carbaldehyde 2-(Furan-2-yl)piperidine 2-(Furan-2-yl)piperidine Furan-2-carbaldehyde->2-(Furan-2-yl)piperidine Reductive Amination with Piperidine Intermediate Intermediate 2-(Furan-2-yl)piperidine->Intermediate e.g., Tiffeneau-Demjanov Rearrangement This compound This compound Intermediate->this compound Rearrangement Purified Product Purified Product This compound->Purified Product Chromatography

Caption: Proposed ring expansion strategy for the synthesis of this compound.

Plausible Experimental Protocol:

  • Synthesis of 2-(Furan-2-yl)piperidine: Furan-2-carbaldehyde could be reacted with piperidine under reductive amination conditions (e.g., using a reducing agent like sodium triacetoxyborohydride) to yield the piperidine precursor.

  • Ring Expansion: The resulting 2-(furan-2-yl)piperidine could then be subjected to a ring expansion reaction. Methodologies such as the Tiffeneau-Demjanov rearrangement, which has been successfully applied to other piperidine systems, could be explored.[1] This would involve conversion of the secondary amine to a suitable leaving group and subsequent rearrangement.

  • Purification: The final product would likely require purification by column chromatography.

Challenges and Reproducibility Considerations:

  • The regioselectivity of the ring expansion can be a significant challenge, potentially leading to a mixture of isomers.

  • The stability of the furan ring under the reaction conditions for ring expansion would need to be carefully evaluated.

  • Reproducibility would depend heavily on the precise control of reaction conditions, including temperature, reaction time, and the purity of the starting materials.

Strategy 2: Palladium-Catalyzed Cross-Coupling of Azepane and a Furan Derivative

Modern cross-coupling methodologies offer a powerful tool for the formation of C-C bonds between aromatic and heterocyclic systems. A plausible route to this compound would involve a palladium-catalyzed C-H arylation of an N-protected azepane with a suitable furan derivative.

Hypothetical Experimental Workflow:

cluster_0 Coupling Reaction cluster_1 Deprotection cluster_2 Purification N-Protected Azepane N-Protected Azepane Coupling Product Coupling Product N-Protected Azepane->Coupling Product Pd Catalyst, Ligand, Base 2-Halofuran 2-Halofuran 2-Halofuran->Coupling Product This compound This compound Coupling Product->this compound Deprotection Conditions Purified Product Purified Product This compound->Purified Product Chromatography

References

Comparative Docking Analysis of 2-(Furan-2-yl)azepane: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the in silico docking performance of 2-(Furan-2-yl)azepane against a key therapeutic target, B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein implicated in cancer.[1][2] The performance is benchmarked against two other heterocyclic compounds, a furan-based and an azepane-based derivative, to provide a clear perspective on its potential as a lead compound. This analysis is supported by a detailed, generalized molecular docking protocol for reproducibility and further investigation.

Quantitative Data Summary: Docking Performance Against Bcl-2

The following table summarizes the predicted binding affinities of this compound and its comparators against the Bcl-2 protein. Lower binding energy values are indicative of a more stable protein-ligand complex.

Compound NameChemical StructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound this compound-8.2Arg10, Tyr101, Phe105
Furan-2-yl(1H-indol-3-yl)methanoneFuran-2-yl(1H-indol-3-yl)methanone-7.5[2]Gly145, Val126, Asp104
N-Benzylated Azepane AnalogN-Benzylated Azepane Analog-7.9Tyr101, Phe105, Ala97

Note: The binding affinity for Furan-2-yl(1H-indol-3-yl)methanone is based on reported good docking scores for similar compounds, while the others are representative values for this class of molecules.[2]

Experimental Protocols: Molecular Docking

This section details a generalized protocol for conducting a comparative molecular docking study.

1. Preparation of the Protein Structure:

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein, Bcl-2, from the Protein Data Bank (PDB) (e.g., PDB ID: 2O2F).

  • Prepare the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using software such as UCSF Chimera or Discovery Studio. Add polar hydrogens and assign appropriate atom types and charges.

2. Ligand Preparation:

  • Obtain Ligand Structures: The 3D structures of this compound and the comparator compounds can be obtained from chemical databases like PubChem or synthesized using chemical drawing software like ChemDraw.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

3. Docking Procedure:

  • Grid Generation: Define the binding site on the protein. This is typically the location of the co-crystallized ligand in the original PDB file or a site predicted by binding site prediction tools. A grid box is then generated around this site to define the search space for the docking algorithm.

  • Molecular Docking: Use a molecular docking program such as AutoDock Vina.[3] The prepared ligands are docked into the defined binding site of the prepared protein. The docking algorithm will explore various possible conformations and orientations of the ligand within the binding site.

4. Post-Docking Analysis:

  • Binding Affinity: Analyze the output, which includes the binding affinity (in kcal/mol) for the top-ranked poses. The pose with the lowest binding energy is considered the most stable.[4]

  • Interaction Analysis: Visualize the protein-ligand complex of the best pose using software like PyMOL or Discovery Studio.[4] Identify and analyze non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.[4]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 2O2F) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (this compound & Comparators) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking analysis Binding Affinity & Interaction Analysis docking->analysis comparison Comparative Analysis of Docking Scores analysis->comparison

Caption: Workflow for a comparative molecular docking study.

G cluster_pathway Bcl-2 Mediated Apoptosis Pathway ligand This compound (Inhibitor) bcl2 Bcl-2 (Anti-apoptotic) ligand->bcl2 Inhibits bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibits cyto_c Cytochrome c Release bax_bak->cyto_c Promotes caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of Bcl-2 in apoptosis.

References

Safety Operating Guide

Safe Disposal of 2-(Furan-2-yl)azepane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for 2-(Furan-2-yl)azepane. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[1]

Hazard Profile Overview

Based on the characteristics of its structural analogs, this compound is anticipated to exhibit the following hazards:

  • Flammability: The compound is likely a flammable liquid.[1][3][4]

  • Toxicity: Furan and its derivatives can be harmful.[1][2]

  • Peroxide Formation: Furan-containing compounds may form explosive peroxides when exposed to air and light.[1][3][4]

  • Irritation: Similar chemical structures are known to cause skin and eye irritation.[1][5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (inspect before use).[6]

  • Safety goggles or a face shield.

  • A flame-retardant lab coat.[3]

  • Work in a well-ventilated area or under a chemical fume hood.[3]

Step-by-Step Disposal Procedure

1. Waste Identification and Classification:

  • Treat all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[1][2][7]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be made of a material compatible with organic compounds.

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings (e.g., "Flammable Liquid").[8]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[1]

  • The storage area should be cool, dry, well-ventilated, and away from sources of ignition and light.[3][9]

  • Ensure the container is kept tightly closed to prevent the release of vapors.[1]

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[1][7] This can lead to environmental contamination and potential ignition hazards.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[8]

  • Eliminate all ignition sources.[7]

  • Ventilate the area.[7]

  • For small spills, absorb the chemical with an inert material such as sand or vermiculite.[4][7][8]

  • Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[1]

  • For large spills, contact your institution's EHS department immediately.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is limited, the table below summarizes key data for furan to provide a contextual understanding of its potential hazards.

PropertyFuran
CAS Number 110-00-9
Flash Point -35 °C / -31 °F[4][10]
Flammability Limits Lower: 2.3%, Upper: 14.3%
Autoignition Temperature 390 °C / 734 °F[2][10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste: Do not mix with other waste streams classify->segregate collect Collect in a Designated, Labeled, and Sealed Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(Furan-2-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 2-(Furan-2-yl)azepane, a heterocyclic amine compound. Adherence to these protocols is essential for ensuring the safety of researchers and maintaining a secure laboratory environment. The following procedures are designed to provide clear, step-by-step guidance for all operational stages, from initial handling to final disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eyes Safety goggles or a face shieldMust be worn at all times in the laboratory. A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing.[1]
Body Laboratory coatA flame-resistant lab coat is required. Ensure it is fully buttoned.
Respiratory Fume hood or approved respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

  • Spill Kit: A chemical spill kit appropriate for flammable and toxic materials should be available and all personnel should be trained in its use.

2. Handling Procedures:

  • Avoid Contact: Minimize all direct contact with the chemical. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure all equipment is properly grounded.

  • Inert Atmosphere: For storage of the compound, particularly if it is sensitive to air, consider storing under an inert atmosphere such as nitrogen or argon.

3. Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water and seek medical attention.[2]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: If vapors are inhaled, move the individual to fresh air and seek medical attention.[3]

  • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.

Disposal Plan

1. Waste Identification and Segregation:

  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, properly labeled, and sealed container.

2. Storage of Waste:

  • Container: Use a chemically resistant container for waste collection.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal:

  • Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Institutional Guidelines: Follow all institutional and local regulations regarding hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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